DL-threo-Chloramphenicol-d5
Description
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Properties
Molecular Formula |
C11H12Cl2N2O5 |
|---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
2,2-dichloro-N-[1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/i1D,2D,3D,4D,9D |
InChI Key |
WIIZWVCIJKGZOK-NEKQGQCZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(C(CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DL-threo-Chloramphenicol-d5
This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, biological mechanisms of its non-deuterated parent compound, and its primary application as an internal standard in analytical chemistry.
Introduction
This compound is the deuterated form of DL-threo-Chloramphenicol, a broad-spectrum antibiotic.[1][2] The "-d5" designation indicates that five hydrogen atoms on the p-nitrophenyl group have been replaced with deuterium isotopes. This isotopic labeling grants it a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3] While its biological activity is considered identical to chloramphenicol, its primary use is not therapeutic but analytical, specifically for the accurate quantification of chloramphenicol residues in various matrices.[1][3]
Chloramphenicol itself is a bacteriostatic antibiotic that was first isolated from the bacterium Streptomyces venezuelae and is now produced synthetically.[4] It is effective against a wide range of microorganisms, but its use in humans is limited due to the risk of serious side effects, such as bone marrow toxicity and aplastic anemia.[4][5][6] Consequently, its use in food-producing animals is banned in many jurisdictions, including the United States, Canada, and the European Union, necessitating sensitive detection methods for regulatory surveillance.[7][8]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. The isotopic labeling results in a mass shift of +5 compared to the unlabeled compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁D₅H₇Cl₂N₂O₅ | [9][10] |
| Molecular Weight | 328.16 g/mol | [1][9] |
| CAS Number | 202480-68-0 | [9] |
| Synonyms | DL-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-β-(4-nitrophenyl-2,3,5,6-d4)ethyl-β-d]acetamide | |
| Purity | ≥97.0% | [10] |
| Format | Neat Solid |
Mechanism of Action and Biological Pathways
The biological effects of this compound are reflective of its parent compound, chloramphenicol.
Antibacterial Mechanism: Inhibition of Protein Synthesis
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][5][12] The molecule is lipid-soluble, allowing it to diffuse across the bacterial cell membrane.[4][6] Once inside the cell, it reversibly binds to the 50S subunit of the bacterial ribosome.[11][5][12] Specifically, it targets the A2451 and A2452 residues of the 23S rRNA component, obstructing the peptidyl transferase center.[11] This binding action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of polypeptide chains and effectively stopping protein production.[11][4][6]
Eukaryotic Toxicity: Inhibition of Mitochondrial Protein Synthesis
A primary reason for chloramphenicol's toxicity in humans is its ability to inhibit protein synthesis within mitochondria.[13][14] Eukaryotic mitochondrial ribosomes are structurally similar to prokaryotic ribosomes, making them susceptible to chloramphenicol.[13] This inhibition disrupts the synthesis of essential mitochondrial proteins, leading to impaired oxidative phosphorylation and reduced ATP production.[15] This mitochondrial stress is considered a key contributor to chloramphenicol's adverse effects, including dose-related bone marrow suppression and hepatotoxicity.[13][15]
Recent studies have further elucidated the downstream signaling consequences of this mitochondrial stress. In some cell types, chloramphenicol-induced ATP depletion can activate stress-response pathways, including the PI-3K/Akt and JNK signaling cascades.[16][17] Activation of these pathways can lead to the upregulation of matrix metalloproteinase (MMP)-13, an enzyme associated with tissue remodeling and cancer cell invasion.[16][17]
Pharmacokinetic Data (Chloramphenicol)
The following table summarizes key pharmacokinetic parameters for the parent compound, chloramphenicol.
| Parameter | Value | Details | Source(s) |
| Oral Bioavailability | ~80% | Rapidly and completely absorbed from GI tract. | [4] |
| IM Bioavailability | ~70% | Well absorbed following intramuscular administration. | [4] |
| Plasma Protein Binding | 50-60% | In adults. 32% in premature neonates. | [4] |
| Metabolism | Hepatic | ~90% is conjugated to inactive glucuronide. | [4] |
| Half-life (Adults) | 1.5 - 3.5 hours | In patients with normal hepatic and renal function. | [4] |
| Half-life (Impaired Renal) | 3 - 4 hours | [4] | |
| Half-life (Impaired Hepatic) | 4.6 - 11.6 hours | [4] | |
| Excretion | Urine | [6] |
Application in Analytical Chemistry
The primary role of this compound is as an internal standard for the quantification of chloramphenicol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Role as an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and controls. The IS should be chemically similar to the analyte but isotopically distinct. This compound is ideal because it co-elutes with chloramphenicol during chromatography and exhibits similar ionization efficiency, but is easily distinguished by its higher mass. By calculating the ratio of the analyte's signal to the IS's signal, variations in sample preparation, injection volume, and instrument response can be accurately corrected, leading to highly precise and accurate quantification.[3]
Representative Experimental Protocol: LC-MS/MS Analysis
The following protocol is a synthesized methodology based on common practices for detecting chloramphenicol in food matrices like meat, honey, or shrimp.[3][7][18]
1. Sample Preparation (Extraction and Cleanup):
-
Homogenization: Weigh 2-5 g of the homogenized sample (e.g., meat, shrimp).[7][18]
-
Internal Standard Spiking: Add a known concentration of this compound (e.g., 250 pg/mL) to the sample.[3]
-
Extraction: Add an organic solvent such as ethyl acetate (e.g., 6 mL), vortex thoroughly, and centrifuge to separate the layers.[7][18]
-
Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Cleanup (Liquid-Liquid Partitioning): Re-dissolve the residue in a hexane/carbon tetrachloride mixture, add a saline solution, mix, and then extract the analyte back into ethyl acetate. This step removes non-polar interferences.[18]
-
Final Reconstitution: Evaporate the final organic layer and reconstitute the residue in a small, known volume of mobile phase (e.g., methanol/water mixture) for injection.[3][18]
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7][8]
-
Column: A C18 reverse-phase column is commonly used (e.g., 50 mm x 2.6 mm, 2.5 µm).[7]
-
Mobile Phase A: Water with an additive like 0.1% formic acid or an ammonium acetate buffer.[18][19]
-
Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 85% A), ramps up to a high percentage of organic phase (e.g., 90% B) to elute the analyte, and then re-equilibrates.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).[3][7]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[3][18]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor at least two transitions for both the analyte and the internal standard for confident identification and quantification.
Quantitative Data for Mass Spectrometry
The following tables provide typical mass spectrometry parameters and reported performance metrics for the analysis of chloramphenicol (CAP) using its deuterated internal standard (CAP-d5).
Table 5.3.1: Typical SRM Transitions (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Source(s) |
| Chloramphenicol (CAP) | 321 | 152 | Quantifier | [8][18] |
| 321 | 257 | Qualifier | [8][18] | |
| 321 | 194 | Qualifier | [8][18] | |
| Chloramphenicol-d5 (CAP-d5) | 326 | 157 | Quantifier | [3] |
| 326 | 262 | Qualifier | [3] |
Note: The exact m/z values for CAP-d5 transitions may vary slightly based on the specific deuteration pattern, but will consistently be +5 Da from the parent compound's fragments.
Table 5.3.2: Reported Method Performance
| Matrix | LOD (µg/kg or ppb) | LOQ (µg/kg or ppb) | Source |
| Honey | 0.023 | 0.047 | [3] |
| Shrimp | 0.08 | 0.3 | [18] |
| Milk | < 0.050 | N/A | [8] |
| Meat | N/A | < 0.3 | [7] |
The EU Minimum Required Performance Limit (MRPL) for chloramphenicol in food is 0.3 µg/kg.[3][7]
Conclusion
This compound is an indispensable tool for the regulatory monitoring and scientific investigation of chloramphenicol. While it shares the potent biological activity of its parent compound, including the inhibition of both bacterial and mitochondrial protein synthesis, its true value lies in its function as a stable, reliable internal standard. Its use in LC-MS/MS protocols enables highly sensitive and accurate quantification, ensuring that food safety standards can be met and that pharmacokinetic and toxicological studies can be conducted with high confidence. This guide has provided the core technical information, from molecular mechanisms to detailed analytical methodologies, to support its effective application in a research and development setting.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. ldh.la.gov [ldh.la.gov]
- 7. sciex.com [sciex.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. scbt.com [scbt.com]
- 11. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 13. journals.asm.org [journals.asm.org]
- 14. [On the inhibitory effect of chloramphenicol on mitochondrial protein synthesis as a possible cause of its selective toxic side effects (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
DL-threo-Chloramphenicol-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, analytical applications, and mechanism of action of DL-threo-Chloramphenicol-d5. This deuterated analog of chloramphenicol is a critical tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for the accurate quantification of chloramphenicol in various biological matrices.
Chemical Structure and Properties
This compound is a stable isotope-labeled form of the broad-spectrum antibiotic chloramphenicol. The deuterium atoms are strategically placed on the phenyl ring and the benzylic position, resulting in a mass shift that allows for its differentiation from the unlabeled compound in mass spectrometry-based assays.
Chemical Structure:
-
IUPAC Name: 2,2-dichloro-N-[1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide[1]
The structure consists of a p-nitrophenyl group, a propanediol side chain, and a dichloroacetamide moiety. The five deuterium atoms replace hydrogen atoms on the aromatic ring and the carbon adjacent to it.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₁D₅H₇Cl₂N₂O₅ | [2][3][4] |
| Molecular Weight | 328.16 g/mol | [2][3][4][5][6] |
| Exact Mass | 327.0437 Da | [1][6] |
| Purity | ≥97.0% (HPLC) | [2][3] |
| Physical Form | Solid | [5] |
| Mass Shift | M+5 |
Experimental Protocols
This compound is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of chloramphenicol. Below is a representative protocol for the analysis of chloramphenicol in biological matrices.
Quantification of Chloramphenicol in Biological Matrices using LC-MS/MS
This protocol outlines a general procedure for sample preparation and analysis. Specific parameters may require optimization based on the matrix and instrumentation.
1. Materials and Reagents:
-
This compound (internal standard)
-
Chloramphenicol reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid or acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard Solution Preparation:
-
Prepare stock solutions of chloramphenicol and this compound in methanol.
-
Prepare working standard solutions by serially diluting the stock solutions to create a calibration curve.
-
Prepare a working solution of the internal standard (this compound).
3. Sample Preparation (Extraction and Cleanup):
-
For Liquid Samples (e.g., milk, urine, plasma):
-
To a known volume of the sample, add the internal standard solution.
-
Perform liquid-liquid extraction with ethyl acetate. Vortex and centrifuge.
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[7]
-
-
For Solid/Semi-solid Samples (e.g., honey, tissue):
-
Homogenize a known weight of the sample.
-
Add the internal standard solution.
-
Extract with an appropriate solvent (e.g., acetonitrile or ethyl acetate) by vortexing or shaking.[7]
-
Centrifuge to separate the solid and liquid phases.
-
The supernatant can be directly evaporated and reconstituted, or further cleaned up using Solid Phase Extraction (SPE).
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute the residue.
-
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Chloramphenicol: m/z 321 → 152 (quantifier), 321 → 194 (qualifier).[7]
-
This compound: m/z 326 → 157.
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the chloramphenicol to the internal standard against the concentration of the calibrants.
-
Quantify the amount of chloramphenicol in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Chloramphenicol Quantification
The following diagram illustrates a typical workflow for the quantification of chloramphenicol in a biological sample using this compound as an internal standard.
Caption: Workflow for Chloramphenicol Quantification.
Mechanism of Action of Chloramphenicol
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The diagram below illustrates this mechanism.
Caption: Chloramphenicol's Mechanism of Action.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. D-threo-2,2-Dichloro-N-[beta-hydroxy-alpha-(hydroxymethyl)-beta-(4-nitrophenyl-2,3,5,6-4)ethyl-beta-d]acetamide | C11H12Cl2N2O5 | CID 117064930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Deuterated Chloramphenicol Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing deuterated chloramphenicol standards, essential internal standards for sensitive and accurate quantitative analysis in various scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) studies, clinical diagnostics, and food safety monitoring. This document details plausible synthetic pathways, outlines experimental protocols based on established chemical transformations, and presents data in a structured format to aid researchers in their laboratory work.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that, despite its limited therapeutic use in humans due to potential side effects, remains a critical tool in research and veterinary medicine.[1] Accurate quantification of chloramphenicol in complex biological matrices necessitates the use of isotopically labeled internal standards. Deuterated chloramphenicol, most commonly Chloramphenicol-d5, serves this purpose by mimicking the physicochemical properties of the parent drug while being distinguishable by mass spectrometry.[2] The five deuterium atoms are typically located on the p-nitrophenyl ring and at the C1 position of the propanediol backbone. This guide outlines a feasible synthetic approach to Chloramphenicol-d5, starting from commercially available materials.
Proposed Synthetic Pathway for Chloramphenicol-d5
The synthesis of Chloramphenicol-d5 can be logically divided into two key stages: the introduction of deuterium atoms onto a suitable precursor and the subsequent elaboration of this labeled precursor to the final chloramphenicol molecule. A plausible and efficient strategy involves the initial deuteration of the starting material, p-nitroacetophenone, followed by a series of well-established reactions to construct the chloramphenicol scaffold.
Figure 1: Proposed synthetic pathway for Chloramphenicol-d5.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of Chloramphenicol-d5. These protocols are based on established literature procedures for the synthesis of chloramphenicol and general methods for deuterium labeling. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.
Stage 1: Synthesis of p-Nitroacetophenone-d4
The introduction of four deuterium atoms onto the phenyl ring of p-nitroacetophenone is a critical first step. This can be achieved through a catalytic hydrogen-deuterium (H/D) exchange reaction.
Experimental Workflow for Deuteration:
Figure 2: Workflow for the deuteration of p-nitroacetophenone.
Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve p-nitroacetophenone (1 equivalent) in deuterium oxide (D₂O, 10-20 volumes).
-
Catalyst Addition: Add a suitable catalyst for H/D exchange, such as Raney Nickel or a palladium-based catalyst (e.g., 10% Pd/C), at a loading of 5-10 mol%.
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 24-48 hours. The progress of the deuteration can be monitored by mass spectrometry to observe the incorporation of deuterium atoms.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove the catalyst. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: This procedure is expected to yield p-nitroacetophenone with a high degree of deuterium incorporation on the aromatic ring. The exact isotopic distribution should be confirmed by mass spectrometry and ¹H NMR.
Stage 2: Elaboration of p-Nitroacetophenone-d4 to Chloramphenicol-d5
The subsequent steps follow the classical synthesis of chloramphenicol, utilizing the deuterated starting material.
1. Bromination:
-
Reaction: ω-Bromo-p-nitroacetophenone-d4 is prepared by the bromination of p-nitroacetophenone-d4.
-
Protocol: Dissolve p-nitroacetophenone-d4 in a suitable solvent like glacial acetic acid. Add bromine (1 equivalent) dropwise at room temperature while stirring. After the reaction is complete, pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry.
2. Amination:
-
Reaction: The bromo-derivative is converted to the corresponding amine, ω-amino-p-nitroacetophenone-d4.
-
Protocol: A common method involves the Delepine reaction, where the bromo compound is reacted with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride.
3. Acetylation:
-
Reaction: The amino group is protected by acetylation to form ω-acetamido-p-nitroacetophenone-d4.
-
Protocol: React the amine hydrochloride with acetic anhydride in the presence of a base like sodium acetate.
4. Hydroxymethylation:
-
Reaction: A hydroxymethyl group is introduced at the α-position to the keto group to give α-acetamido-β-hydroxy-p-nitropropiophenone-d4.
-
Protocol: This is typically achieved by reacting the acetylated compound with formaldehyde in the presence of a base.
5. Reduction (Meerwein-Ponndorf-Verley):
-
Reaction: The ketone is stereoselectively reduced to the threo-diol, D,L-threo-2-acetamido-1-(p-nitrophenyl-d4)-1,3-propanediol-1-d. The fifth deuterium atom is introduced at the C1 position during this step by using a deuterated reducing agent.
-
Protocol: The reduction is carried out using aluminum isopropoxide in isopropanol-d8. The use of deuterated isopropanol as the hydride source will result in the incorporation of a deuterium atom at the benzylic position.
6. Hydrolysis:
-
Reaction: The acetyl protecting group is removed by acid hydrolysis to yield D,L-threo-2-amino-1-(p-nitrophenyl-d4)-1,3-propanediol-1-d.
-
Protocol: Reflux the acetylated diol in aqueous hydrochloric acid.
7. Chiral Resolution:
-
Reaction: The racemic mixture is resolved to obtain the desired D-threo enantiomer.
-
Protocol: This is often achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as L-(+)-tartaric acid.
8. Dichloroacetylation:
-
Reaction: The final step involves the acylation of the amino group with dichloroacetyl chloride or methyl dichloroacetate to yield Chloramphenicol-d5.
-
Protocol: React the resolved D-threo-aminodiol with methyl dichloroacetate in a suitable solvent like methanol at reflux.
Data Presentation
The following tables summarize the expected inputs and outputs for the key synthetic steps. The yield and deuterium incorporation are estimates and should be determined experimentally.
Table 1: Synthesis of p-Nitroacetophenone-d4
| Parameter | Value |
| Starting Material | p-Nitroacetophenone |
| Key Reagents | D₂O, Raney Ni or Pd/C |
| Reaction Type | Catalytic H/D Exchange |
| Expected Yield | 60-80% |
| Deuterium Incorporation | >95% (for 4 positions) |
| Purification Method | Column Chromatography |
Table 2: Key Steps in the Elaboration to Chloramphenicol-d5
| Step | Key Reagents | Reaction Type | Expected Yield | Key Intermediate |
| Bromination | Br₂, Acetic Acid | Electrophilic Substitution | 80-90% | ω-Bromo-p-nitroacetophenone-d4 |
| Amination | Hexamethylenetetramine, HCl | Nucleophilic Substitution | 70-80% | ω-Amino-p-nitroacetophenone-d4 |
| Reduction | Al(O-i-Pr)₃, Isopropanol-d8 | Meerwein-Ponndorf-Verley | 60-70% | D,L-threo-2-Acetamido-1-(p-nitrophenyl-d4)-1,3-propanediol-1-d |
| Resolution | L-(+)-Tartaric Acid | Diastereomeric Salt Formation | 40-50% (of theoretical) | D-threo-2-Amino-1-(p-nitrophenyl-d4)-1,3-propanediol-1-d |
| Dichloroacetylation | Methyl Dichloroacetate | Acylation | 85-95% | Chloramphenicol-d5 |
Conclusion
The synthesis of deuterated chloramphenicol standards, particularly Chloramphenicol-d5, is a multi-step process that requires careful execution of both deuteration and classical organic synthesis reactions. The proposed pathway, starting with the catalytic H/D exchange of p-nitroacetophenone, offers a logical and feasible approach. The subsequent elaboration of the deuterated intermediate through a well-established synthetic route for chloramphenicol allows for the efficient production of the desired labeled standard. The detailed protocols and structured data presented in this guide are intended to provide a solid foundation for researchers undertaking this synthesis in their laboratories. Experimental optimization and careful analytical characterization at each step are crucial for a successful outcome.
References
Isotopic Purity of DL-threo-Chloramphenicol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of DL-threo-Chloramphenicol-d5, a deuterated internal standard crucial for accurate bioanalytical and pharmacokinetic studies. This document outlines the methodologies used to determine isotopic purity, presents representative data, and illustrates the analytical workflow.
Introduction
This compound is a stable isotope-labeled version of the broad-spectrum antibiotic chloramphenicol. The five deuterium atoms are typically incorporated into the phenyl ring and the benzylic position, resulting in a mass shift of +5 amu compared to the unlabeled compound. This mass difference allows for its use as an internal standard in mass spectrometry-based quantification, correcting for variations in sample preparation and instrument response. The accuracy of such quantitative methods is highly dependent on the isotopic purity of the labeled standard. High isotopic purity minimizes signal overlap between the analyte and the standard, ensuring reliable and precise measurements.
Quantitative Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter, defining the percentage of the compound that is fully deuterated at the five specified positions. Commercially available standards typically exhibit high isotopic enrichment. While specific batch-to-batch variations exist, a representative isotopic distribution is presented below.
Note: A specific Certificate of Analysis (CoA) for a particular lot of this compound was not publicly available at the time of this writing. The following data is a representative example based on typical specifications for high-purity deuterated standards. Researchers should always refer to the CoA provided with their specific lot of the standard for precise isotopic distribution data.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Description | Representative Abundance (%) |
| d5 | Fully deuterated | ≥ 98% |
| d4 | Contains four deuterium atoms | ≤ 2% |
| d3 | Contains three deuterium atoms | < 0.5% |
| d2 | Contains two deuterium atoms | < 0.1% |
| d1 | Contains one deuterium atom | < 0.1% |
| d0 | Unlabeled Chloramphenicol | < 0.1% |
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of this compound is primarily determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the relative abundance of each isotopic species (d0 to d5) by accurately measuring their mass-to-charge ratio (m/z).
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the instrument's sensitivity (typically in the ng/mL to µg/mL range).
-
Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to improve ionization.
-
Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for chloramphenicol, as it readily forms a [M-H]⁻ ion.
-
Full Scan Acquisition: The mass spectrometer is operated in full scan mode over a mass range that includes the expected m/z values for all isotopic species of chloramphenicol (e.g., m/z 320-335).
-
Data Analysis: The high-resolution mass spectrum will show distinct peaks for the [M-H]⁻ ions of the d5, d4, d3, d2, d1, and d0 species. The relative abundance of each species is determined by integrating the peak area of its corresponding extracted ion chromatogram. The isotopic purity is then calculated as the percentage of the d5 species relative to the sum of all isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuteration and to provide an independent measure of isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: A sufficient amount of the this compound standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
¹H NMR Analysis:
-
A standard proton NMR spectrum is acquired.
-
The absence or significant reduction of signals corresponding to the protons on the phenyl ring and the benzylic position confirms the locations of deuteration.
-
The residual proton signals in these regions can be integrated and compared to the integrals of non-deuterated positions (e.g., the protons on the propanediol backbone) to estimate the percentage of deuteration.
-
-
²H NMR Analysis:
-
A deuterium NMR spectrum is acquired.
-
This spectrum will show signals corresponding to the deuterium atoms at the labeled positions, providing direct evidence of their presence.
-
-
Quantitative NMR (qNMR):
-
For a more precise quantification, a qNMR experiment can be performed. This involves adding a certified internal standard with a known concentration to the NMR sample.
-
By comparing the integral of a residual proton signal in the deuterated region to the integral of a known signal from the internal standard, a more accurate determination of the concentration of the non-deuterated species can be made, and thus the isotopic purity can be calculated.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for assessing the isotopic purity and a logical diagram of the analytical techniques employed.
Caption: Experimental workflow for isotopic purity determination.
Caption: Logical relationship for ensuring analytical accuracy.
Conclusion
The isotopic purity of this compound is a fundamental parameter that underpins its effective use as an internal standard in quantitative analytical methods. Through the rigorous application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, a high degree of isotopic enrichment can be verified. This ensures the generation of accurate and reliable data in research, clinical, and drug development settings. It is imperative for researchers to consult the Certificate of Analysis for their specific standard to obtain precise isotopic distribution data for the most accurate quantitative results.
In-Depth Technical Guide: DL-threo-Chloramphenicol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DL-threo-Chloramphenicol-d5, a deuterated isotopologue of the broad-spectrum antibiotic chloramphenicol. This document details its chemical and physical properties, predominant applications, and a detailed experimental protocol for its use as an internal standard in analytical chemistry. Furthermore, a diagram of the parent compound's mechanism of action is provided to contextualize its biological relevance.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled form of chloramphenicol used primarily in analytical and research settings. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of chloramphenicol.
Two CAS numbers are commonly associated with this compound: 202480-68-0 and 1420043-66-8 .[1][2][3] Researchers should verify the specific CAS number with their supplier.
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₇D₅Cl₂N₂O₅ |
| Molecular Weight | 328.16 g/mol [4][5][6] |
| Appearance | White to off-white solid |
| Purity (typical) | ≥97.0% (HPLC)[7] or >95% (HPLC)[8] |
| Isotopic Enrichment | M+5 |
| Solubility | Soluble in methanol and acetonitrile |
| Storage Conditions | 4°C, protected from light[4] |
Primary Application: Internal Standard for Quantitative Analysis
The most prevalent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical properties are nearly identical to the unlabeled chloramphenicol, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its increased mass due to the five deuterium atoms allows for its distinct detection by the mass spectrometer. This enables accurate quantification of chloramphenicol in complex matrices by correcting for variations in sample preparation and instrument response.
A common application is the monitoring of chloramphenicol residues in food products, such as honey and chicken, where its use is banned in many countries due to potential health risks.
Experimental Protocol: Quantification of Chloramphenicol in Chicken Tissue using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the analysis of chloramphenicol in animal tissues.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Chloramphenicol (Analytical Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Sodium chloride solution
-
Solid Phase Extraction (SPE) C18 cartridges
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation:
-
Weigh 3 ± 0.1 g of minced chicken tissue into a 30 mL screw-capped glass tube.
-
Spike the sample with a known concentration of this compound internal standard solution (e.g., 200 µL). Allow to stand for 10 minutes.
-
Add 4 mL of PBS and homogenize for 1 minute.
-
Add 1 mL of sodium chloride solution and mix for 15 seconds.
-
Add 4 mL of acetonitrile, vortex, and sonicate for 10 minutes.
-
Centrifuge at 2,200 rpm for 20 minutes.
-
Transfer the supernatant to a clean 35 mL screw-capped tube and add 10 mL of water.
-
Add 10 mL of hexane and shake gently for 30 seconds. Centrifuge at 2,200 rpm for 20 minutes and discard the upper hexane layer.
-
Add 8 mL of ethyl acetate, mix by inversion for 1 minute, and centrifuge at 2,200 rpm for 20 minutes.
-
Transfer the upper organic layer to a clean 9 mL tube and evaporate to dryness at 65°C under a stream of nitrogen.
-
Reconstitute the residue in 5 mL of water.
3. Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the chloramphenicol and the internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness at 65°C under a stream of nitrogen.
-
Reconstitute the final residue in 100 µL of 50% methanol and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is commonly used.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both chloramphenicol and this compound.
Mechanism of Action of Chloramphenicol
While this compound is primarily used for analytical purposes, understanding the mechanism of action of the parent compound, chloramphenicol, is crucial for researchers in drug development and related fields. Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis.[1][4][5] It diffuses through the bacterial cell membrane and binds to the 50S subunit of the bacterial ribosome.[1][4][5] This binding action prevents the formation of peptide bonds by inhibiting the peptidyl transferase enzyme, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[5]
Experimental Workflow for Quantification
The following diagram illustrates the general workflow for the quantification of chloramphenicol in a biological matrix using this compound as an internal standard.
References
- 1. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. scbt.com [scbt.com]
- 8. Chloramphenicol-d5 | CAS | LGC Standards [lgcstandards.com]
The Strategic Imperative of Racemic Deuterated Standards in Chiral Bioanalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern pharmaceutical development and bioanalysis, the accurate quantification of chiral compounds is paramount. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies increasingly demand enantioselective analytical methods. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust bioanalytical method development, correcting for variability in sample processing and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard for their ability to mimic the analyte's behavior. This guide provides a comprehensive rationale for the strategic use of a racemic deuterated standard for the quantification of racemic analytes, detailing the underlying principles, experimental protocols, and data presentation.
Core Principles of Internal Standardization in LC-MS
The primary role of an internal standard (IS) is to compensate for analytical variability. An ideal IS is a compound with physicochemical properties as close as possible to the analyte of interest. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. By maintaining a constant ratio of the analyte's response to the IS's response, variations arising from sample extraction, matrix effects, and instrument response are normalized.
Stable isotope-labeled (SIL) versions of the analyte are the preferred choice for an IS in LC-MS. These standards, often labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are chemically identical to the analyte but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their similar chemical nature ensures they co-elute during chromatography and experience similar ionization efficiencies or suppression.
The "Deuterium Isotope Effect": A Critical Consideration
While deuterated standards are widely used due to their cost-effectiveness and ease of synthesis, they are not without potential complications. The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "deuterium isotope effect". This occurs because the carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. If the analyte and the deuterated IS separate chromatographically, they may elute into regions of the chromatogram with different levels of matrix-induced ion suppression or enhancement, leading to inaccurate quantification. Careful method validation is crucial to assess and mitigate this risk.
The Rationale for a Racemic Deuterated Standard in Chiral Analysis
For the analysis of a racemic drug, which contains a 50:50 mixture of two enantiomers, the use of a racemic deuterated internal standard is often the most scientifically sound and pragmatic approach. Here's a breakdown of the core rationale:
-
Mimicking Enantiomeric Behavior: In chiral chromatography, the two enantiomers of the analyte will be separated and exhibit different retention times. A racemic deuterated IS, containing both deuterated enantiomers, will also separate under the same chiral conditions. This ensures that each analyte enantiomer has a corresponding deuterated enantiomer that co-elutes with it, providing the most accurate correction for any retention time-dependent matrix effects for each specific enantiomer.
-
Correction for Enantiomeric Interconversion: Some chiral molecules can undergo in vivo or in vitro interconversion, where one enantiomer converts to the other. A racemic IS can help to monitor and correct for any analytical artifacts related to this phenomenon during sample storage or processing.
-
Simplified Workflow and Reduced Cost: Using a single racemic deuterated IS for the quantification of both enantiomers simplifies the workflow compared to using two separate, enantiomerically pure deuterated standards. This also reduces the cost and complexity of sourcing or synthesizing the internal standard.
-
Regulatory Acceptance: The use of a racemic SIL-IS for a racemic analyte is a well-established and accepted practice by regulatory agencies, provided the method is thoroughly validated.
dot
Caption: Logical flow for using a racemic deuterated standard in chiral analysis.
Data Presentation: A Model Bioanalytical Method Validation
The following tables present hypothetical but representative data from a validation of a chiral LC-MS/MS method for a racemic drug ("Racemate-X") using a racemic deuterated internal standard ("d-Racemate-X").
Table 1: Calibration Curve Parameters for Racemate-X Enantiomers
| Enantiomer | Calibration Range (ng/mL) | Regression Model | r² | Mean Accuracy (%) |
| R-Racemate-X | 1 - 1000 | 1/x² weighted | >0.995 | 98.5 - 101.2 |
| S-Racemate-X | 1 - 1000 | 1/x² weighted | >0.996 | 99.1 - 100.8 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| Enantiomer | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| R-Racemate-X | LLOQ | 1 | 6.8 | 102.5 | 8.2 | 103.1 |
| Low | 3 | 4.5 | 98.9 | 5.1 | 99.5 | |
| Mid | 50 | 3.1 | 100.2 | 4.0 | 100.8 | |
| High | 800 | 2.5 | 99.7 | 3.2 | 100.1 | |
| S-Racemate-X | LLOQ | 1 | 7.1 | 101.8 | 8.5 | 102.6 |
| Low | 3 | 4.2 | 99.3 | 4.9 | 99.8 | |
| Mid | 50 | 2.9 | 100.5 | 3.8 | 101.0 | |
| High | 800 | 2.2 | 100.1 | 2.9 | 100.4 |
Table 3: Matrix Effect and Recovery Assessment
| Enantiomer | QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| R-Racemate-X | Low | 3 | 85.2 | 84.9 | 0.92 | 1.00 |
| High | 800 | 86.1 | 85.5 | 0.94 | 1.01 | |
| S-Racemate-X | Low | 3 | 84.8 | 85.1 | 0.91 | 0.99 |
| High | 800 | 85.5 | 85.3 | 0.93 | 1.00 |
Experimental Protocols: A Generalized Chiral LC-MS/MS Method
This section provides a typical experimental protocol for the quantification of a racemic drug in human plasma.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 25 µL of the racemic deuterated internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water) to all tubes except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Chiral LC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Chiral Column: Phenomenex Lux Cellulose-1 (150 x 4.6 mm, 3 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 70% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
R-Racemate-X: e.g., 450.3 -> 250.1
-
S-Racemate-X: e.g., 450.3 -> 250.1
-
d-R/S-Racemate-X: e.g., 454.3 -> 254.1 (assuming d4 label)
-
dot
Caption: A typical bioanalytical workflow using a racemic deuterated standard.
Conclusion
The use of a racemic deuterated internal standard is a robust and scientifically justified strategy for the quantitative analysis of racemic compounds by chiral LC-MS/MS. This approach ensures that each analyte enantiomer is corrected by a chemically identical, co-eluting, mass-differentiated analogue, providing the highest level of accuracy and precision. While potential deuterium isotope effects must be evaluated during method validation, the benefits of simplified workflow, comprehensive correction for analytical variability, and alignment with regulatory expectations make the racemic deuterated standard an indispensable tool for drug development professionals.
The Physical and Chemical Stability of Chloramphenicol-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the physical and chemical stability of chloramphenicol. Specific stability data for chloramphenicol-d5 is limited in publicly available literature. Therefore, this guide infers the stability of the deuterated analog based on established principles of isotope effects and the known stability profile of chloramphenicol. The substitution of hydrogen with deuterium typically leads to a stronger chemical bond (C-D vs. C-H), which can result in a slower rate of metabolism and potentially enhanced stability, a phenomenon known as the kinetic isotope effect. However, without direct experimental data, the stability of chloramphenicol-d5 should be considered comparable to or slightly greater than that of chloramphenicol.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that has been used for decades to treat a variety of bacterial infections. Chloramphenicol-d5 is a deuterated version of chloramphenicol, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic studies and as an internal standard in analytical chemistry. Understanding the physical and chemical stability of this molecule is critical for its proper handling, storage, and use in research and drug development.
This technical guide provides a detailed overview of the known stability profile of chloramphenicol, which serves as a surrogate for understanding the stability of chloramphenicol-d5. It covers the primary degradation pathways, the influence of environmental factors, and detailed experimental protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of chloramphenicol is presented below. These properties are expected to be very similar for chloramphenicol-d5.
| Property | Value |
| Chemical Formula | C₁₁H₁₂Cl₂N₂O₅ |
| Molecular Weight | 323.13 g/mol |
| Appearance | White to grayish-white or yellowish-white, fine crystalline powder or fine crystals, needles, or elongated plates |
| Melting Point | 149-153 °C |
| Solubility | Soluble in alcohol, propylene glycol, acetone, and ethyl acetate; slightly soluble in water. |
| pKa | 5.5 |
Chemical Stability and Degradation Pathways
Chloramphenicol is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and oxidation. The stability of the molecule is significantly influenced by pH, temperature, and light.
Hydrolytic Degradation
Hydrolysis of the amide linkage is a major degradation pathway for chloramphenicol, especially under alkaline conditions.[1] The molecule is relatively stable in acidic to neutral solutions but degrades more rapidly as the pH increases above 7.
Key Degradation Products of Hydrolysis:
-
2-amino-1-(4-nitrophenyl)-1,3-propanediol
-
Dichloroacetic acid
The rate of hydrolysis is also temperature-dependent, with higher temperatures accelerating the degradation process.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the degradation of chloramphenicol.[2] Photodegradation can be a significant issue for solutions exposed to ambient or artificial light sources.
Potential Photodegradation Products:
-
p-nitrobenzaldehyde
-
Other complex condensation products
Oxidative Degradation
Chloramphenicol can be degraded by oxidizing agents. The primary site of oxidation is the secondary alcohol group, which can be oxidized to a ketone.
Thermal Degradation
As with most chemical compounds, elevated temperatures can lead to the degradation of chloramphenicol. Thermal degradation kinetics for chloramphenicol in aqueous solution have been shown to follow a first-order model.[3]
Quantitative Stability Data
The following tables summarize the degradation of chloramphenicol under various stress conditions. This data is derived from studies on non-deuterated chloramphenicol and should be considered indicative for chloramphenicol-d5.
Table 1: Degradation of Chloramphenicol under Hydrolytic Stress
| Condition | Degradation (%) | Reference |
| 0.1 N HCl (80°C, 2 hours) | Minimal | [1] |
| 0.1 N NaOH (80°C, 2 hours) | Significant | [1] |
| 1 N HCl | 23.75% | [1] |
| 0.1 N NaOH | 100% | [1] |
Table 2: Degradation of Chloramphenicol under Thermal and Photolytic Stress
| Condition | Degradation (%) | Reference |
| Heat (90°C, 4 hours) | Significant | [1] |
| Thermal (unspecified conditions) | 24% | [1] |
| UVC and Solar Radiation (12 hours) | 83% and 21% respectively | [4] |
| UVC with H₂O₂ (1.5 hours) | 98% | [4] |
Experimental Protocols for Stability Testing
The following are detailed methodologies for key experiments to assess the stability of chloramphenicol-d5, based on established ICH guidelines and scientific literature.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.
Forced Degradation Experimental Workflow
Protocol for Hydrolytic Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve chloramphenicol-d5 in a suitable solvent (e.g., methanol or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Reflux the mixture at 80°C for 2 hours.[1]
-
Cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of 0.1 N sodium hydroxide.
-
Reflux the mixture at 80°C for 2 hours.[1]
-
Cool the solution to room temperature and neutralize with 0.1 N hydrochloric acid.
-
Dilute to a final concentration suitable for analysis.
-
-
Neutral Hydrolysis:
-
Transfer a known volume of the stock solution into a flask.
-
Add an equal volume of purified water.
-
Reflux the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for analysis.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol for Photostability Testing (as per ICH Q1B)
-
Sample Preparation:
-
Drug Substance: Spread a thin layer of chloramphenicol-d5 powder in a suitable transparent container.
-
Solution: Prepare a solution of known concentration in a transparent container.
-
-
Exposure Conditions:
-
Analysis: After exposure, compare the samples to the light-protected control. Analyze for any physical changes (e.g., color change) and quantify the parent compound and any degradation products by HPLC.
Protocol for Oxidative Degradation Study
-
Sample Preparation: Prepare a solution of chloramphenicol-d5 in a suitable solvent (e.g., 1 mg/mL).
-
Stress Condition: Add a solution of 3% hydrogen peroxide to the sample solution.
-
Incubation: Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample and a control (without hydrogen peroxide) by HPLC to determine the extent of degradation.
Protocol for Thermal Degradation Study
-
Sample Preparation: Place the solid chloramphenicol-d5 powder in a suitable container.
-
Stress Condition: Expose the sample to a high temperature (e.g., 90°C) in a calibrated oven for a specified duration (e.g., 4 hours).[1]
-
Analysis: After the stress period, allow the sample to cool to room temperature. Dissolve a known amount in a suitable solvent and analyze by HPLC to quantify the remaining parent compound.
Metabolic Pathways of Chloramphenicol
Chloramphenicol undergoes extensive metabolism in vivo. The primary metabolic pathways include glucuronidation, reduction of the nitro group, and hydrolysis of the amide bond. While specific metabolic pathways for chloramphenicol-d5 have not been extensively studied, they are expected to be similar to those of the non-deuterated drug, potentially with altered kinetics.
Major Metabolic Transformation of Chloramphenicol
References
- 1. journal.uii.ac.id [journal.uii.ac.id]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 6. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
Methodological & Application
Method Development for Chloramphenicol Analysis in Milk: Application Notes and Protocols
Introduction
Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been widely used in veterinary medicine. However, due to its potential to cause serious adverse effects in humans, including aplastic anemia, its use in food-producing animals is prohibited in many countries, including the European Union.[1][2][3][4] Consequently, regulatory bodies have established a zero-tolerance policy for CAP residues in food products of animal origin, including milk.[4][5] To enforce this ban, sensitive and reliable analytical methods are required to detect and quantify chloramphenicol at very low levels. The European Union has set a Minimum Required Performance Limit (MRPL) of 0.3 µg/kg for chloramphenicol in milk.[1][2] This application note provides detailed protocols for the analysis of chloramphenicol in milk using two common analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following table summarizes the performance characteristics of various methods for the analysis of chloramphenicol in milk.
| Method | Sample Preparation | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| LC-MS/MS | |||||
| Acetonitrile Precipitation & Dilution | < 0.05 (LOD) | - | - | [1] | |
| Solid-Phase Extraction (C18) | 0.03 (Detection Capability) | 90 | 2.8 - 4.3 | [6] | |
| Acetonitrile/Water Extraction & NaCl Partitioning | - | 85 - 120 | < 5 | [2] | |
| Dispersive Solid-Phase Extraction | 0.025 (LCL) | 81 - 110 | - | [5][7] | |
| QuEChERS | - | 83 - 101 | < 12 | [8] | |
| Liquid-Liquid Extraction & SPE | 0.1 | 96.5 | 10.6 | [9][10][11] | |
| Acetonitrile Extraction & NaCl Partitioning | 0.02 | - | - | [12] | |
| Liquid-Liquid Extraction with Low Temperature Partitioning | 0.05 | 94 - 114 | < 7.3 | [13] | |
| QuEChERS | 0.15 (Detection Capability) | 90 - 110 | < 12 | [14] | |
| ELISA | |||||
| Methanol Extraction | 0.12 (Detection Capability) | 73 - 100 | 7 - 11 | [15][16] | |
| Direct (Defatted Milk) | 0.1 | - | - | [17] |
Note: LOQ = Limit of Quantification; LOD = Limit of Detection; LCL = Lowest Calibrated Level; RSD = Relative Standard Deviation.
Experimental Workflow
The general workflow for the analysis of chloramphenicol in milk involves sample preparation to extract the analyte and remove matrix interferences, followed by instrumental analysis for detection and quantification.
Caption: General workflow for chloramphenicol analysis in milk.
Experimental Protocols
Method 1: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the reference method for the confirmatory analysis of chloramphenicol due to its high sensitivity and specificity.[1]
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method [8][14][18]
This protocol is based on the QuEChERS methodology, which simplifies the extraction and clean-up process.
-
Materials and Reagents:
-
Homogenized milk sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Chloramphenicol analytical standard
-
Chloramphenicol-d5 internal standard (IS)
-
50 mL polypropylene centrifuge tubes
-
1.5 mL microcentrifuge tubes
-
-
Procedure:
-
Weigh 2 g of the milk sample into a 50 mL polypropylene centrifuge tube.[8]
-
Add an appropriate amount of chloramphenicol-d5 internal standard.
-
Add 10 mL of acetonitrile.[8]
-
Vortex the tube vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a 1.5 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. This is the dispersive solid-phase extraction (dSPE) clean-up step.
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[12]
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
Method 2: ELISA Screening
ELISA is a rapid and cost-effective screening method for the analysis of a large number of samples.[3][15][20]
1. Sample Preparation: Simple Extraction [15][16]
-
Materials and Reagents:
-
Homogenized milk sample
-
Methanol
-
Centrifuge tubes
-
-
Procedure:
-
Pipette 1 mL of the milk sample into a centrifuge tube.
-
Add 1 mL of methanol.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Use a specified volume of the clear supernatant for the ELISA test.
-
2. ELISA Procedure (Competitive ELISA)
The following is a general protocol for a competitive ELISA. Refer to the specific instructions provided with the commercial ELISA kit.[3][17]
-
Principle: Free chloramphenicol in the sample competes with enzyme-labeled chloramphenicol for a limited number of antibody binding sites coated on the microtiter plate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of chloramphenicol in the sample.
-
Procedure:
-
Add standards, control, and prepared samples to the respective wells of the antibody-coated microtiter plate.
-
Add the enzyme conjugate (e.g., chloramphenicol-horseradish peroxidase) to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Wash the wells multiple times with the provided washing buffer to remove any unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well.
-
Incubate for a specified time (e.g., 15 minutes) in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of chloramphenicol in the samples by comparing their absorbance with the standard curve.
-
Signaling Pathway (Logical Relationship) for Method Selection
The choice between a screening method like ELISA and a confirmatory method like LC-MS/MS depends on the objective of the analysis.
Caption: Logic for selecting an analytical method for chloramphenicol.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. sciex.com [sciex.com]
- 3. ringbio.com [ringbio.com]
- 4. Antibiotic Report - Final - 17-05-02 [fao.org]
- 5. waters.com [waters.com]
- 6. scispace.com [scispace.com]
- 7. waters.com [waters.com]
- 8. curresweb.com [curresweb.com]
- 9. fimek.edu.rs [fimek.edu.rs]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. The validation of a new high throughput method for determination of chloramphenicol in milk using liquid–liquid extraction with low temperature partitioning (LLE-LTP) and isotope-dilution liquid chromatography tandem mass spectrometry (ID-LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of in-house ELISA for detection of chloramphenicol in bovine milk with subsequent confirmatory analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. food.r-biopharm.com [food.r-biopharm.com]
- 18. Determination of chloramphenicol, thiamphenicol and florfenicol in milk and honey using modified QuEChERS extraction coupled with polymeric monolith-based capillary liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid determination of chloramphenicol residues in milk powder by liquid chromatography-elektrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chloramphenicol ELISA [kassel.goldstandarddiagnostics.com]
Application Note: Quantitative Analysis of Chloramphenicol Residues in Meat using Isotope Dilution LC-MS/MS with DL-threo-Chloramphenicol-d5
Audience: Researchers, scientists, and drug development professionals involved in food safety and antibiotic residue analysis.
Introduction
Chloramphenicol (CAP) is a potent, broad-spectrum antibiotic.[1][2] Due to significant health risks in humans, including aplastic anemia and bone marrow suppression, its use in food-producing animals is prohibited in many countries, including the European Union.[2][3] Regulatory bodies have established a zero-tolerance policy, necessitating highly sensitive and reliable analytical methods for monitoring its presence in food products of animal origin, such as meat.[2]
This application note details a robust and sensitive method for the determination and quantification of chloramphenicol residues in various meat matrices. The protocol employs a stable isotope-labeled internal standard, DL-threo-Chloramphenicol-d5 (CAP-d5), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard (isotope dilution analysis) is critical for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4] The methods described are based on protocols validated according to international guidelines such as the European Commission Decision 2002/657/EC.[4][5][6][7]
Experimental Protocols
This section outlines the detailed methodology for sample preparation and instrumental analysis. Two common extraction procedures are presented: a Liquid-Liquid Extraction (LLE) method and a QuEChERS-based method.
Protocol 1: Liquid-Liquid Extraction (LLE) with SPE Cleanup
This is a conventional and widely used method for CAP extraction.
-
Reagents and Materials:
-
Sample Preparation and Extraction:
-
Accurately weigh 2-5 g of homogenized meat sample into a 50 mL centrifuge tube.[5][7]
-
Spike the sample with a known amount of this compound internal standard solution.[7][9]
-
Add 5 mL of water and 10 mL of ethyl acetate.[7]
-
Homogenize the mixture for 1-2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.[7]
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step on the remaining sample pellet with another 10 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[7]
-
-
Cleanup:
-
Reconstitute the dry residue in 6 mL of 4% NaCl solution.[7]
-
Add 3 mL of n-hexane, vortex for 1 minute for defatting, and discard the upper hexane layer. Repeat this washing step.[7]
-
The remaining aqueous solution can be further cleaned using an SPE cartridge.[7]
-
Elute the analyte from the SPE cartridge, evaporate the eluate, and reconstitute the final residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.[4]
-
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This method offers a faster and higher-throughput alternative for sample preparation.
-
Reagents and Materials:
-
Sample Preparation and Extraction:
-
Weigh 5 g of homogenized meat sample into a 50 mL QuEChERS centrifuge tube.
-
Spike with this compound internal standard.
-
Add 20 mL of a water-acetonitrile (1:1, v/v) solution.[1][10]
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., MgSO₄).
-
Shake again and centrifuge at high speed.
-
-
Dispersive SPE (d-SPE) Cleanup:
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.5 µm).[5]
-
Mobile Phase A: Deionized water with 0.1% acetic acid or 10mM ammonium acetate.[8]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analyte, followed by re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
Data Presentation
The performance of the analytical method is summarized in the table below, compiled from various studies. Method validation is typically performed according to guidelines like EU Commission Decision 2002/657/EC, assessing linearity, specificity, accuracy (recovery), precision, decision limit (CCα), and detection capability (CCβ).[4][5][6]
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Chicken & Beef | QuEChERS LC-MS/MS | 0.16 µg/kg (ng/g) | [1][10] |
| Chicken Meat | LLE-SPE LC-MS/MS | 0.02 µg/kg (CCβ) | [4] | |
| Limit of Quantification (LOQ) | Chicken & Beef | QuEChERS LC-MS/MS | 0.50 µg/kg (ng/g) | [1][10] |
| Meat | LLE LC-MS/MS | 0.01 µg/kg | [5] | |
| Recovery | Chicken & Beef (at 5-10 ng/g) | QuEChERS LC-MS/MS | 99% - 111% | [1][10] |
| Chicken Meat (at 0.3 µg/kg) | LLE LC-MS/MS | 103.5% | [5] | |
| Various Matrices | LLE-SPE LC-MS/MS | 92.1% - 107.1% | [7] | |
| Chicken Muscle | LLE d-SPE LC-MS/MS | 86.4% - 108.1% | [6] | |
| Precision (%CV / %RSD) | Chicken Meat (at 0.3 µg/kg) | LLE LC-MS/MS | 1.44% | [5] |
| Chicken Meat (at 0.05 µg/kg) | LLE-SPE LC-MS/MS | < 17% (within-lab) | [4] | |
| Various Matrices | LLE-SPE LC-MS/MS | < 13.6% (within-lab) | [7] | |
| Chicken Muscle | LLE d-SPE LC-MS/MS | 4.4% - 16.3% (between-days) | [6] | |
| Linearity (r²) | Chicken & Beef | QuEChERS LC-MS/MS | > 0.999 | [1][10] |
| Meat | LLE LC-MS/MS | > 0.99 | [5] | |
| Various Matrices | LLE-SPE LC-MS/MS | > 0.99 | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of chloramphenicol in meat using an internal standard.
Caption: Workflow for Chloramphenicol Analysis in Meat.
References
- 1. Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic residues - Food & Feed Analysis [food.r-biopharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of the antibiotic chloramphenicol in meat and seafood products by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. LC-MS/MS-based determination of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in poultry meat from the Punjab-Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Determination of chloramphenicol residues in meat, seafood, egg, honey, milk, plasma and urine with liquid chromatography-tandem mass spectrometry, and the validation of the method based on 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Chloramphenicol in Aquaculture Sediment Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of chloramphenicol (CAP) in aquaculture sediment samples. The methodologies outlined are based on established and validated analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting antibiotic residues in complex environmental matrices.[1][2][3]
Introduction
Chloramphenicol is a broad-spectrum antibiotic that has been widely used in veterinary medicine.[3][4] However, due to its potential adverse effects on human health, including aplastic anemia, its use in food-producing animals has been banned in many countries.[3][5] Despite these bans, the illegal use of chloramphenicol in aquaculture persists due to its low cost and high efficacy.[3][4] Consequently, residues of this antibiotic can accumulate in aquaculture sediments, posing a risk to the aquatic environment and potentially entering the human food chain.
Accurate and sensitive analytical methods are crucial for monitoring chloramphenicol levels in aquaculture sediments to ensure food safety and environmental protection. This application note details the necessary protocols for sample preparation, extraction, and instrumental analysis, along with expected performance metrics.
Quantitative Data Summary
The following tables summarize key quantitative data from various validated methods for the analysis of chloramphenicol in sediment and related aquatic samples. These values can be used as benchmarks for method development and validation.
Table 1: Method Detection and Quantification Limits
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | Marine Sediment | 0.1 µg/L (in final extract) | - | [6] |
| LC-MS/MS | Freshwater Sediment | 0.003 - 0.05 ng/g | 0.01 - 0.17 ng/g | [7] |
| LC-MS/MS | Shrimp | 0.08 ng/g (ppb) | 0.3 ng/g (ppb) | [8] |
| LC-MS/MS | Shrimp | - | 0.2 µg/kg | [4] |
| LC-MS/MS | Aquatic Products | 0.01 µg/kg | 0.02 µg/kg | [5] |
| LC-MS/MS | Sediment | 0.01 - 7.89 µg/kg | - | [9] |
Table 2: Recovery Rates of Chloramphenicol in Spiked Samples
| Analytical Method | Matrix | Spiking Concentration(s) | Average Recovery (%) | Reference |
| HPLC-DAD | Marine Sediment | Not specified | 77.9 - 102.5% | [6] |
| LC-MS/MS | Freshwater Sediment | Various levels | 51.45 - 128.25% | [7] |
| LC-MS/MS | Shrimp | 0.10, 0.25, 0.50, 1.0 ng/mL | 85 - 102% | [8] |
| LC-MS/MS | Aquatic Products | Not specified | 84.0 - 105% | [5] |
| LC-MS/MS | Sediment | Not specified | 42 - 121% | [9] |
| LC-MS/MS | Various biological matrices | Not specified | 92.1 - 107.1% | [10] |
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of chloramphenicol from aquaculture sediment samples using LC-MS/MS. This method is a composite of best practices from several validated studies.
Materials and Reagents
-
Chloramphenicol (CAP) analytical standard
-
Chloramphenicol-d5 (CAP-D5) internal standard
-
Ultrapure water
-
Formic acid
-
Ammonium acetate
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Solid Phase Extraction (SPE) cartridges (e.g., Poly-Sery HLB)[7]
-
Syringe filters (0.22 µm)
Sample Preparation and Extraction
-
Sample Collection and Pre-treatment : Collect sediment samples and transport them to the laboratory on ice. Freeze-dry the samples and sieve them through a 0.425 mm mesh to remove large debris.[1] Store the prepared samples in a clean container until analysis.
-
Extraction :
-
Accurately weigh 5 g of the homogenized sediment into a 50 mL centrifuge tube.[1]
-
Spike the sample with an appropriate amount of CAP-D5 internal standard.
-
Add 20 mL of an extraction solvent (e.g., ethyl acetate or a mixture of methanol and water).[1]
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.[1]
-
Repeat the extraction process on the residue with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
Clean-up (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an efficient way to clean up the sample extract.
-
Transfer the combined supernatant to a centrifuge tube containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the upper organic layer and transfer it to a clean-up tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
Final Preparation and Instrumental Analysis
-
Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
LC-MS/MS Conditions (Example) :
-
LC Column : C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase : A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 40°C.
-
Mass Spectrometer : Triple quadrupole.
-
Ionization Mode : Negative electrospray ionization (ESI-).
-
MRM Transitions : Monitor for the precursor ion m/z 321 and product ions such as m/z 152 and m/z 194 for chloramphenicol.[8][10]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of chloramphenicol in aquaculture sediment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Highly Sensitive Determination of Antibiotic Residues in Aquatic Products by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast extraction of chloramphenicol from marine sediments by using magnetic molecularly imprinted nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. fda.gov [fda.gov]
- 9. Risk Threshold and Assessment of Chloramphenicol Antibiotics in Sediment in the Fenhe River Basin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocols for Chloramphenicol Testing in Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been widely used in veterinary medicine. However, due to its potential to cause serious adverse effects in humans, including aplastic anemia, its use in food-producing animals is banned in many countries.[1][2][3] Consequently, highly sensitive and reliable methods are required for the detection of chloramphenicol residues in animal tissues to ensure food safety.
This document provides detailed application notes and protocols for the sample preparation of various animal tissues for chloramphenicol testing, primarily focusing on methods compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5] The protocols described herein are based on established and validated methods, including the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[4][5][6]
Mechanism of Action of Chloramphenicol
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[2][7] It specifically binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase step of peptide bond formation.[2][3][7] This prevents the elongation of the polypeptide chain, thereby halting bacterial growth. The high specificity of chloramphenicol for the 70S bacterial ribosome over the 80S eukaryotic ribosome is the basis of its selective toxicity, although it can inhibit mitochondrial protein synthesis in mammalian cells, which also possess 70S-type ribosomes.[3]
Experimental Protocols
This section details two primary methods for the extraction and cleanup of chloramphenicol from animal tissues: a QuEChERS-based method and a liquid-liquid extraction with solid-phase extraction (SPE) cleanup method.
QuEChERS-based Protocol for Muscle Tissue
This protocol is adapted from a validated method for the determination of chloramphenicol in poultry and beef muscle.[4][5]
3.1.1. Materials
-
Homogenized animal tissue (e.g., muscle)
-
Acetonitrile (ACN), LC-MS grade
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Hexane
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge capable of 6000 rpm
-
Syringe filters (0.22 µm)
3.1.2. Procedure
-
Sample Homogenization: Homogenize the tissue sample to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[4]
-
Add 20 mL of a water:acetonitrile (1:4 v/v) mixture.[4]
-
Vortex for 5 minutes to ensure thorough mixing.[4]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[4]
-
Vortex immediately for 10 minutes.[4]
-
Centrifuge at 6000 rpm for 10 minutes.[4]
-
-
Cleanup:
-
Transfer the upper acetonitrile layer to a clean 50 mL centrifuge tube.
-
Add 20 mL of hexane and vortex for 5 minutes for defatting.[4]
-
Centrifuge at 6000 rpm for 10 minutes.[4]
-
Discard the upper hexane layer.
-
Transfer 1 mL of the acetonitrile extract into a 2 mL microcentrifuge tube containing 150 mg of MgSO₄, 50 mg of PSA, and 50 mg of C18.[4]
-
Vortex for 2 minutes.[4]
-
Centrifuge at a high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]
-
Liquid-Liquid Extraction with SPE Cleanup for Various Tissues
This protocol is a more general method applicable to a variety of animal tissues.
3.2.1. Materials
-
Homogenized animal tissue
-
Ethyl acetate
-
Hexane
-
Methanol
-
Deionized water
-
4% Sodium chloride (NaCl) solution
-
C18 SPE cartridges
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
SPE manifold
3.2.2. Procedure
-
Sample Homogenization: Homogenize the tissue sample to a uniform consistency.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[3]
-
Add 10 mL of ethyl acetate.[8]
-
Homogenize or vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Defatting and Cleanup:
-
Solid-Phase Extraction (SPE):
-
Final Preparation:
Data Presentation
The performance of the sample preparation methods can be evaluated based on several key parameters. The following tables summarize typical quantitative data obtained from validated methods.
Table 1: QuEChERS Method Performance for Chloramphenicol in Muscle Tissue
| Parameter | Value | Reference |
| Sample Weight | 10 g | [4] |
| Extraction Solvent | 20 mL Water:ACN (1:4) | [4] |
| Centrifugation Speed | 6000 rpm | [4] |
| Recovery (at 5 ng/g) | 99% - 111% | [4][6] |
| Recovery (at 10 ng/g) | 99% - 111% | [4][6] |
| Limit of Detection (LOD) | 0.16 ng/g | [4][6] |
| Limit of Quantification (LOQ) | 0.50 ng/g | [4][6] |
| Coefficient of Variation (CV) | 0.48% - 12.48% | [4][6] |
Table 2: Liquid-Liquid Extraction with SPE Cleanup Performance
| Parameter | Value | Reference |
| Sample Weight | 5 g | [3] |
| Extraction Solvent | Ethyl Acetate | [8] |
| SPE Sorbent | C18 | [8] |
| Recovery | 92.1% - 107.1% | [3] |
| Repeatability (RSDr) | < 11.0% | [3] |
| Within-lab Reproducibility (RSDR) | < 13.6% | [3] |
| Decision Limit (CCα) | 0.10 - 0.15 µg/kg | [9] |
| Detection Capability (CCβ) | 0.12 - 0.18 µg/kg | [9] |
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of chloramphenicol residues in animal tissues. The QuEChERS-based method offers a rapid and efficient approach with high recoveries, suitable for high-throughput screening of muscle tissues.[4][5][6] For a broader range of tissue matrices, a combination of liquid-liquid extraction followed by solid-phase extraction provides a robust cleanup, effectively removing matrix interferences prior to LC-MS/MS analysis.[3][8] The validation data presented demonstrate that both methods are capable of achieving the low detection limits required to meet regulatory standards for this banned substance. Proper validation of the chosen method within the user's laboratory is essential to ensure data quality and compliance.
References
- 1. pnas.org [pnas.org]
- 2. ldh.la.gov [ldh.la.gov]
- 3. slideshare.net [slideshare.net]
- 4. benthamopenarchives.com [benthamopenarchives.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Application of DL-threo-Chloramphenicol-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Accurate and precise bioanalytical methods are the bedrock of reliable PK studies. This document provides detailed application notes and protocols for the use of DL-threo-Chloramphenicol-d5, a stable isotope-labeled internal standard (SIL-IS), in the quantitative analysis of chloramphenicol in biological matrices. The use of a SIL-IS is considered the gold standard in LC-MS/MS-based bioanalysis, offering unparalleled accuracy and precision.[1]
Introduction to Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. While structurally similar compounds can be used, stable isotope-labeled internal standards, such as this compound, are the preferred choice.[1] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).
Key Advantages of Using this compound:
-
Minimized Matrix Effects: The SIL-IS and the analyte co-elute chromatographically and experience similar ionization suppression or enhancement, leading to a more accurate quantification.
-
Correction for Extraction Variability: Any loss of analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be mirrored by a proportional loss of the SIL-IS, ensuring the analyte/IS ratio remains constant.
-
Improved Precision and Accuracy: By accounting for variations in sample handling, injection volume, and instrument response, SIL-IS significantly improves the overall precision and accuracy of the bioanalytical method.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of chloramphenicol from various preclinical and clinical studies. While these studies may not have all explicitly used this compound, the data is representative of the values expected in such pharmacokinetic assessments. The use of a deuterated internal standard is crucial for achieving the accuracy and precision necessary for regulatory submissions.
Table 1: Pharmacokinetic Parameters of Chloramphenicol in Various Species
| Species | Dosage and Route of Administration | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Reference |
| Human | 15 mg/kg, Oral | 10 - 20 | 2 - 3 | ~4 | Not Specified | [2] |
| Human (Infants) | 26 mg/kg, Oral | 14 | Not Specified | Not Specified | Not Specified | [2] |
| Human (Neonates) | 40 mg/kg, Oral | 20 - 24 | Not Specified | Not Specified | Not Specified | [2] |
| Horse | 25 mg/kg, IV | Not Applicable | Not Applicable | Not Specified | Not Specified | [3] |
| Horse | 50 mg/kg, Oral | >10 (approx.) | ~2-4 | Not Specified | Not Specified | [3] |
| Rat | 200 mg/kg, IV | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Rabbit | 50 mg/kg, IV | Not Specified | Not Applicable | ~3.3 | Not Specified | [5] |
| Rabbit | 50 mg/kg, Oral | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Sheep | 50 mg/kg, IV | Not Applicable | Not Applicable | 3.24 ± 0.60 | Not Specified | [6] |
| Sheep | 50 mg/kg, IM | 15.57 ± 3.95 | 2 | 5.75 ± 1.25 | Not Specified | [6] |
| Koala | 25 mg/kg, IV (succinate) | Not Applicable | Not Applicable | 1.13 (0.76-1.40) | Not Specified | [7] |
| Koala | 60 mg/kg, SC (succinate) | 20.37 (13.88-25.15) | 1.25 (1.00-2.00) | Not Specified | Not Specified | [7] |
| Koala | 60 mg/kg, SC (base) | 2.52 (0.75-6.80) | 8.00 (4.00-12.00) | Not Specified | Not Specified | [7] |
Note: Data is presented as mean ± SD or range where available. Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUC (Area Under the Curve).
Experimental Protocols
Protocol 1: Quantitative Analysis of Chloramphenicol in Plasma/Serum using LC-MS/MS
This protocol describes a general method for the extraction and quantification of chloramphenicol from plasma or serum samples using this compound as an internal standard.
1. Materials and Reagents:
-
Chloramphenicol reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Control plasma/serum from the study species
2. Preparation of Stock and Working Solutions:
-
Chloramphenicol Stock Solution (1 mg/mL): Accurately weigh and dissolve chloramphenicol in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the chloramphenicol stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma/serum sample, calibration standard, or QC, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate chloramphenicol from endogenous matrix components (e.g., 10% B to 90% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Chloramphenicol: 321 -> 152 (quantifier), 321 -> 194 (qualifier)
-
This compound: 326 -> 157 (quantifier)
-
-
Data Analysis: Integrate the peak areas for the analyte and internal standard and calculate the peak area ratio. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of chloramphenicol in the unknown samples from the calibration curve.
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 3.0 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 90 | 10 |
| 5.0 | 90 | 10 |
Protocol 2: General Preclinical Pharmacokinetic Study Design
This protocol outlines a general approach for a single-dose pharmacokinetic study in a rodent model (e.g., rats).
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight before dosing, with free access to water.
2. Dosing:
-
Formulation: Prepare a suitable formulation of chloramphenicol for the intended route of administration (e.g., dissolved in saline for intravenous injection, or in a vehicle like 0.5% carboxymethylcellulose for oral gavage).
-
Dose: Administer a single dose of chloramphenicol (e.g., 20 mg/kg intravenously or 50 mg/kg orally).
3. Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points:
-
Intravenous (IV): Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Oral (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to obtain plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Analyze the plasma samples for chloramphenicol concentration using the validated LC-MS/MS method described in Protocol 1.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral dose, calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.
-
Visualizations
Caption: The use of a stable isotope-labeled internal standard (SIL-IS) in bioanalysis.
References
- 1. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 2. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The changes in pharmacokinetics and conjugation of chloramphenicol in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetic study of chloramphenicol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloramphenicol pharmacokinetics after intravenous and intramuscular administration in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of chloramphenicol following administration of intravenous and subcutaneous chloramphenicol sodium succinate, and subcutaneous chloramphenicol, to koalas (Phascolarctos cinereus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for Chloramphenicol Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Chloramphenicol (CAP) is a potent, broad-spectrum antibiotic. Its use in food-producing animals has been banned in many jurisdictions, including the European Union, due to severe potential side effects in humans, such as aplastic anemia.[1][2] Consequently, regulatory bodies mandate highly sensitive and reliable methods for detecting trace amounts of CAP residues in various food matrices like honey, seafood, milk, and meat.[2][3]
Solid-Phase Extraction (SPE) is a critical sample preparation technique that serves as the method of choice for purifying and concentrating chloramphenicol from complex biological matrices prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] This process effectively removes matrix interferences that can cause ion suppression, leading to improved accuracy, precision, and lower detection limits. This application note provides detailed protocols for SPE cleanup of chloramphenicol in different food matrices and summarizes key performance data.
Experimental Protocols
This section details specific SPE protocols for various sample matrices. The general workflow involves sample pre-treatment, SPE cartridge conditioning, sample loading, washing away impurities, and eluting the target analyte, chloramphenicol.
Protocol 1: Analysis of Chloramphenicol in Honey and Royal Jelly
This protocol is adapted from methods using polymeric cation exchange or hydrophilic-lipophilic balanced sorbents.[1][6]
A. Sample Pre-treatment (Honey):
-
Weigh 5 g of honey into a 50 mL centrifuge tube.[1]
-
Add 20 mL of purified water, vortex to mix thoroughly, and centrifuge for 10 minutes at 4,000 rpm to pellet insoluble materials.[6]
-
The supernatant is ready for SPE cleanup.[6]
-
Alternative Extraction: For some methods, an initial liquid-liquid extraction with a solvent like ethyl acetate is performed. The organic extract is then evaporated and reconstituted in water before SPE.[1]
-
B. Sample Pre-treatment (Royal Jelly):
-
Weigh 2 g of royal jelly into a 50 mL centrifuge tube.[6]
-
Add 8 mL of acetonitrile containing 2% ammonium hydroxide.[6]
-
Vortex for 1 minute, then centrifuge for 10 minutes.[6]
-
Transfer the supernatant to a new tube and dry under a nitrogen stream at 40°C until only the aqueous layer remains.[6]
-
Add purified water to bring the final volume to 5 mL. The sample is now ready for SPE.[6]
C. Solid-Phase Extraction (SPE) Procedure:
-
SPE Cartridge: Agilent Bond Elut Plexa PCX (200 mg, 6 mL) or Macherey-Nagel Chromabond® HR-X (200 mg, 6 mL).[6]
-
Conditioning: Condition the cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of purified water.[1][6] Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., approximately 1-3 mL/min).[1][6]
-
Washing: Wash the cartridge with 4-10 mL of purified water to remove polar interferences like sugars.[1][6]
-
Drying: Dry the cartridge under vacuum or positive nitrogen pressure for 1-5 minutes to remove excess water.[1][6]
-
Elution: Elute chloramphenicol from the cartridge using 4-8 mL of a suitable solvent. Common elution solvents include:
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[6][7] Reconstitute the residue in 200-1000 µL of a mobile phase-compatible solution (e.g., 10% acetonitrile in water or 50% methanol) for LC-MS/MS analysis.[3][6]
Protocol 2: Analysis of Chloramphenicol in Seafood and Muscle Tissue
This protocol is suitable for complex tissue matrices and often utilizes reverse-phase or hydrophilic-lipophilic balanced SPE cartridges.[3][5][7]
A. Sample Pre-treatment:
-
Weigh 3-5 g of homogenized tissue into a 50 mL centrifuge tube.[3][7]
-
If required, add an internal standard (e.g., Chloramphenicol-d5).[7]
-
Add 10 mL of an extraction solvent such as ethyl acetate or acetonitrile and homogenize thoroughly using a high-speed blender (e.g., Ultra Turrax).[4][7]
-
Centrifuge the mixture at >3,000 rpm for 10 minutes.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 45°C.[7]
-
Reconstitute the residue in a solution suitable for SPE loading, such as 6 mL of 4% NaCl solution or 5 mL of water.[3][7] An optional hexane wash can be performed at this stage to remove lipids.[7]
B. Solid-Phase Extraction (SPE) Procedure:
-
SPE Cartridge: Waters Oasis HLB (60 mg, 3 cm³) or a standard C18 cartridge (500 mg, 3 mL).[4][5]
-
Conditioning: Condition the cartridge with 1-3 mL of methanol, followed by 1-3 mL of purified water.[5][8]
-
Sample Loading: Apply the reconstituted extract to the conditioned cartridge.
-
Washing:
-
Drying: Dry the cartridge thoroughly under vacuum for at least 5 minutes.[8]
-
Elution: Elute chloramphenicol with 1-3 mL of methanol or 60% methanol.[5][7]
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in 100-200 µL of an appropriate solvent for LC-MS/MS analysis.[3][7]
Protocol 3: Analysis of Chloramphenicol in Blood Plasma
This protocol is designed for biological fluids and involves a protein precipitation step prior to SPE.[9]
A. Sample Pre-treatment:
-
To 1.0 mL of plasma in a centrifuge tube, add the internal standard.
-
Add 3.0 mL of acetone, vortex for 2 minutes, and let stand for 15 minutes to precipitate proteins.[9]
-
Centrifuge at 3,000 rpm for 5 minutes.[9]
-
Collect the supernatant and add 4.0 mL of phosphate buffer (50 mM, pH 3.0). Vortex for 2 minutes.[9]
B. Solid-Phase Extraction (SPE) Procedure:
-
SPE Cartridge: C18 cartridge.[9]
-
Conditioning: Pre-condition the cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.[9]
-
Sample Loading: Pass the pre-treated plasma sample through the cartridge at a controlled flow rate (e.g., 0.1 mL/min).[9]
-
Washing: (Protocol not detailed in the source, but a water wash is typical).
-
Elution: Elute the analyte with methanol at a slow flow rate (0.1 mL/min).[9]
-
Post-Elution: The eluate can be directly analyzed by HPLC or evaporated and reconstituted if further concentration is needed.[9]
Data Presentation
The following table summarizes quantitative data from various studies on chloramphenicol analysis using SPE.
| Matrix | SPE Sorbent Type | Mean Recovery (%) | LOQ / MRPL (µg/kg) | Analytical Method | Reference |
| Multiple Food Matrices | Octadecyl (C18) | 92.1 - 107.1 | CCβ: 0.12 - 0.18 | LC-MS/MS | [7][10] |
| Seafood | Oasis HLB | 91 - 116 | LOD not specified | LC-MS/MS | [5] |
| Milk | Oasis HLB | 96.5 | LOQ: 0.1 | LC-MS/MS | [11] |
| Honey | Chromabond® HLB | >95 (Automated) | MRPL: 0.3 | LC-MS/MS | [1] |
| Royal Jelly / Honey | Bond Elut Plexa PCX | 85.5 - 103.2 | Not specified | LC-MS/MS | [6] |
| Blood Plasma | C18 | 92.0 | LOD: 0.8 µg/mL | SPE-HPLC | [9] |
| Chicken | C18 | Not specified | MRPL: 0.3 | LC-MS/MS | [3] |
| Surface Water | XAD-16 Resin | 96 - 108 | LOD: 4 µg/L | SPE-HPLC | [12][13] |
LOQ = Limit of Quantification; MRPL = Minimum Required Performance Limit; CCβ = Decision limit/detection capability; LOD = Limit of Detection.
Visualization of SPE Workflow
The following diagram illustrates the logical steps of a typical solid-phase extraction protocol for chloramphenicol analysis.
Caption: General workflow for chloramphenicol analysis using SPE.
References
- 1. lcms.cz [lcms.cz]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. waters.com [waters.com]
- 4. msconsult.dk [msconsult.dk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. On-site solid phase extraction and HPLC determination of chloramphenicol in surface water and sewage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Chloramphenicol Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of chloramphenicol enantiomers. Chloramphenicol, an antibiotic with two chiral centers, exists as four stereoisomers. The biologically active form is the D-threo-(1R,2R)-p-nitrophenyl-2-dichloroacetamido-1,3-propanediol isomer. The ability to separate and quantify these enantiomers is crucial for quality control in pharmaceutical formulations and for research purposes. This document provides detailed protocols using various chiral stationary phases (CSPs) and summarizes the chromatographic conditions and performance data.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that was first isolated from Streptomyces venezuelae. Due to the presence of two chiral centers in its structure, chloramphenicol can exist as four stereoisomers: the D-threo (RR), L-threo (SS), D-erythro (RS), and L-erythro (SR) forms. The antibacterial activity is almost exclusively associated with the D-threo (RR) enantiomer. Therefore, it is imperative to have reliable analytical methods to separate and quantify these stereoisomers to ensure the efficacy and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a powerful technique for achieving this separation. This note outlines effective methods for the chiral resolution of chloramphenicol enantiomers.
Experimental Workflow
The general workflow for the chiral separation of chloramphenicol enantiomers using HPLC is depicted below. The process begins with the preparation of the sample and the mobile phase, followed by chromatographic separation on a chiral column, and concludes with data analysis to determine the enantiomeric purity.
Caption: Experimental workflow for chiral HPLC separation of chloramphenicol.
Materials and Methods
3.1. Reagents and Chemicals
-
Chloramphenicol racemic standard and individual enantiomers (Sigma-Aldrich or equivalent)
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
HPLC grade Isopropanol
-
HPLC grade tert-Butanol
-
Phosphate buffers
-
Acetonitrile
3.2. Instrumentation An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) was used.
3.3. Chromatographic Conditions Several methods using different chiral stationary phases have been evaluated for the separation of chloramphenicol enantiomers. The key parameters for these methods are summarized in the tables below.
Results and Discussion
Successful chiral separation of chloramphenicol and its related compounds has been achieved using various CSPs. The choice of the chiral stationary phase and the mobile phase composition, particularly the type and concentration of the alcohol modifier, significantly influences the resolution and separation factor.
Table 1: HPLC Methods for Chiral Separation of Chloramphenicol Analogs on (S,S)-Whelk-O1 CSP [1]
| Analyte | Mobile Phase (n-Hexane / Alcohol) | Resolution (Rs) | Separation Factor (α) |
| Synthomycin | n-Hexane / Ethanol (97:3, v/v) | 1.89 | - |
| Thiamphenicol | n-Hexane / Ethanol (90:10, v/v) | 1.84 | - |
| Florfenicol | n-Hexane / Ethanol (90:10, v/v) | 3.94 | - |
Note: The study highlighted that iso-propanol and tert-butanol as mobile phase additives led to higher separation factors for synthomycin and thiamphenicol compared to ethanol, while ethanol was more favorable for the chiral separation of florfenicol.[1]
Table 2: Chiral HPLC Method for Separation of All Chloramphenicol Isomers [2][3]
| Parameter | Condition |
| Column | α1-acid glycoprotein (AGP) CSP, 150 x 2.0 mm, 5 µm |
| Mobile Phase | Isocratic elution with a slight methanol/acetonitrile (1:1, v/v) two-step gradient |
| Flow Rate | 0.5 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Outcome | Baseline or near-baseline separation of all eight isomers of chloramphenicol. |
Table 3: General Purpose Reversed-Phase HPLC Method (Non-Chiral)
This table is provided for context on the analysis of chloramphenicol in a non-chiral system.
| Parameter | Condition | Reference |
| Column | C18, 150 x 4.6 mm, 5 µm | [4] |
| Mobile Phase | 0.012 M Sodium pentanesulfonate solution / Acetonitrile / Glacial Acetic Acid (85:15:1, v/v/v) | [4][5] |
| Flow Rate | 2.0 mL/min | [4][5] |
| Detection | UV at 278 nm | [4] |
Detailed Experimental Protocols
Protocol 1: Chiral Separation using (S,S)-Whelk-O1 CSP [1]
-
Column: (S,S)-Whelk-O1 chiral stationary phase.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in the desired ratio (e.g., 97:3 v/v for synthomycin or 90:10 v/v for thiamphenicol and florfenicol). Filter and degas the mobile phase prior to use.
-
Sample Preparation: Dissolve the chloramphenicol sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 225 nm.
-
-
Analysis: Inject the sample and record the chromatogram. Calculate the resolution and separation factor for the enantiomeric peaks.
Protocol 2: Chiral Separation using α1-acid glycoprotein (AGP) CSP [2]
-
Column: α1-acid glycoprotein (AGP) CSP, 150 x 2.0 mm, 5 µm.
-
Mobile Phase Preparation: Prepare the mobile phase with a mixture of methanol and acetonitrile (1:1, v/v).
-
Sample Preparation: Prepare the sample in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 0.5 mL/min.
-
Elution: A slight two-step gradient may be applied to optimize separation.
-
Detection: Tandem Mass Spectrometry (MS/MS) for sensitive and specific detection of all isomers.
-
-
Analysis: Inject the sample and acquire the data. The use of MS/MS allows for the discrimination of all eight isomers of chloramphenicol.[2]
Conclusion
The chiral separation of chloramphenicol enantiomers can be effectively achieved using HPLC with appropriate chiral stationary phases. The (S,S)-Whelk-O1 and α1-acid glycoprotein CSPs have demonstrated excellent performance in resolving the stereoisomers of chloramphenicol and its analogs. The choice of mobile phase, particularly the organic modifier, is a critical parameter that must be optimized to achieve the desired separation. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust methods for the chiral analysis of chloramphenicol.
References
- 1. researchgate.net [researchgate.net]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Deciphering chloramphenicol biotransformation mechanisms and microbial interactions via integrated multi-omics and cultivation-dependent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. iosrphr.org [iosrphr.org]
Application Notes: DL-threo-Chloramphenicol-d5 in Bacterial Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing peptide bond formation.[1][2][3][4] Bacterial resistance to chloramphenicol is a significant clinical concern, with the most common mechanism being the enzymatic inactivation of the drug by chloramphenicol acetyltransferase (CAT). This enzyme catalyzes the acetylation of the two hydroxyl groups of chloramphenicol using acetyl-CoA as a cofactor, producing 3-acetyl-chloramphenicol and 1,3-diacetyl-chloramphenicol. These acetylated derivatives are unable to bind to the bacterial ribosome, thus rendering the antibiotic ineffective.
DL-threo-Chloramphenicol-d5 is a stable isotope-labeled internal standard used for the accurate quantification of chloramphenicol in biological matrices via isotope dilution mass spectrometry. Its use is critical in studies investigating bacterial metabolism of chloramphenicol, particularly in tracking the rate of its depletion and the formation of its metabolites in bacterial cultures. This application note provides a detailed protocol for a time-course analysis of chloramphenicol metabolism by a CAT-producing Escherichia coli strain, utilizing this compound for accurate quantification by LC-MS/MS.
Principle of the Assay
This protocol describes an in vitro experiment to monitor the metabolism of chloramphenicol by a chloramphenicol-resistant, CAT-expressing strain of E. coli. A culture of the resistant strain is incubated with a known concentration of chloramphenicol. At specified time points, aliquots of the culture are collected, and the bacterial cells are separated from the supernatant. The concentrations of chloramphenicol and its acetylated metabolites in both the supernatant and the cell lysate are quantified using a validated LC-MS/MS method. This compound is added as an internal standard during sample processing to correct for matrix effects and variations in sample extraction and instrument response, ensuring high accuracy and precision.
Data Presentation
The following tables present hypothetical yet representative data from a time-course experiment monitoring the metabolism of chloramphenicol by a CAT-producing E. coli strain.
Table 1: Concentration of Chloramphenicol and its Metabolites in Bacterial Culture Supernatant Over Time
| Time (minutes) | Chloramphenicol (µg/mL) | 3-Acetyl-Chloramphenicol (µg/mL) | 1,3-Diacetyl-Chloramphenicol (µg/mL) |
| 0 | 10.00 | 0.00 | 0.00 |
| 15 | 6.50 | 3.25 | 0.25 |
| 30 | 3.00 | 5.50 | 1.50 |
| 60 | 0.50 | 4.50 | 5.00 |
| 120 | < 0.01 | 1.00 | 9.00 |
Table 2: Intracellular vs. Extracellular Concentration of Chloramphenicol at 15 minutes
| Analyte | Intracellular Concentration (µg/mL) | Extracellular Concentration (µg/mL) |
| Chloramphenicol | 1.20 | 6.50 |
| 3-Acetyl-Chloramphenicol | 0.80 | 3.25 |
| 1,3-Diacetyl-Chloramphenicol | 0.05 | 0.25 |
Table 3: LC-MS/MS Parameters for Analyte Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chloramphenicol | 321.0 | 152.0 | 25 |
| 3-Acetyl-Chloramphenicol | 363.0 | 152.0 | 28 |
| 1,3-Diacetyl-Chloramphenicol | 405.0 | 152.0 | 30 |
| This compound | 326.0 | 157.0 | 25 |
Experimental Protocols
Bacterial Culture and Incubation
Materials:
-
Chloramphenicol-resistant E. coli strain (expressing CAT)
-
Luria-Bertani (LB) broth
-
Chloramphenicol stock solution (10 mg/mL in ethanol)
-
Incubator shaker (37°C, 200 rpm)
-
Spectrophotometer
Protocol:
-
Inoculate 50 mL of LB broth with a single colony of the chloramphenicol-resistant E. coli strain.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
The next day, dilute the overnight culture 1:100 into 100 mL of fresh, pre-warmed LB broth.
-
Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Spike the culture with chloramphenicol to a final concentration of 10 µg/mL.
-
Immediately withdraw a 1 mL aliquot (T=0) and proceed with sample preparation.
-
Continue incubation and collect 1 mL aliquots at subsequent time points (e.g., 15, 30, 60, and 120 minutes).
Sample Preparation
Materials:
-
This compound internal standard solution (1 µg/mL in methanol)
-
Acetonitrile, LC-MS grade
-
Ethyl acetate, HPLC grade
-
Microcentrifuge
-
1.5 mL microcentrifuge tubes
-
Nitrogen evaporator or vacuum concentrator
Protocol for Supernatant Analysis:
-
Transfer the 1 mL culture aliquot to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the bacterial cells.
-
Carefully transfer 500 µL of the supernatant to a new tube.
-
Add 50 µL of the this compound internal standard solution.
-
Add 1 mL of ethyl acetate and vortex vigorously for 1 minute for liquid-liquid extraction.
-
Centrifuge at 13,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial.
Protocol for Cell Lysate (Intracellular) Analysis:
-
After removing the supernatant, resuspend the bacterial pellet from step 2 (Supernatant Analysis) in 500 µL of sterile water.
-
Add 50 µL of the this compound internal standard solution.
-
Lyse the cells by sonication or by three cycles of freeze-thaw.
-
Add 1 mL of acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Vortex, centrifuge, and transfer to an LC-MS vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: See Table 3.
Visualizations
Caption: Enzymatic inactivation of Chloramphenicol by CAT.
References
- 1. Chloramphenicol acetyltransferase from chloramphenicol-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloramphenicol acetyltransferase: enzymology and molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative aspects of the use of bacterial chloramphenicol acetyltransferase as a reporter system in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Chloramphenicol by ESI-MS
Welcome to the technical support center for the analysis of chloramphenicol using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for chloramphenicol analysis?
A1: Ion suppression is a type of matrix effect where the signal intensity of the target analyte, in this case, chloramphenicol, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon is particularly prevalent in Electrospray Ionization (ESI) and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4][5] It can lead to an underestimation of the actual concentration of chloramphenicol in the sample.[4]
Q2: What are the common causes of ion suppression in the ESI source?
A2: Ion suppression in the ESI source is primarily caused by competition between the analyte and co-eluting matrix components for ionization.[6][7] Key mechanisms include:
-
Competition for charge: In the ESI droplet, there is a limited number of available charges. Compounds with higher ionization efficiency can monopolize these charges, suppressing the ionization of less efficient molecules like chloramphenicol.[8]
-
Changes in droplet properties: Less volatile compounds in the matrix can alter the surface tension and viscosity of the ESI droplets. This affects the efficiency of droplet evaporation, which in turn reduces the number of charged chloramphenicol ions that reach the mass spectrometer's detector.[2][8]
-
Gas-phase reactions: Analyte ions can be neutralized in the gas phase through reactions with highly basic substances co-eluting from the sample.[1]
Q3: Which substances in a sample matrix are known to cause ion suppression for chloramphenicol?
A3: A variety of endogenous and exogenous substances can cause ion suppression. Common sources of interference in biological and food matrices include salts, proteins, lipids, carbohydrates, and ion-pairing agents.[2][4][8][9] For instance, in the analysis of chloramphenicol in shrimp, an interfering peak at the same retention time was observed.[10]
Q4: How can I determine if my chloramphenicol signal is being suppressed?
A4: The presence and extent of ion suppression can be evaluated using several methods:
-
Post-column infusion: This involves infusing a constant flow of a chloramphenicol standard into the LC eluent after the analytical column.[2][11][12] A blank matrix sample is then injected. Any dip in the constant signal baseline at the retention time of interfering compounds indicates ion suppression.[12]
-
Matrix effect calculation: The matrix effect can be quantified by comparing the peak area of chloramphenicol in a standard solution to its peak area in a post-extraction spiked blank matrix sample.[4][10] The formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and mitigating ion suppression during chloramphenicol analysis.
Issue 1: Low or inconsistent chloramphenicol signal intensity.
This is a primary indicator of potential ion suppression. The following workflow can help diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low chloramphenicol signals.
Step 1: Evaluate Internal Standard (IS) Response
-
Action: If you are using an internal standard (ideally a stable isotope-labeled version like chloramphenicol-d5), check its signal intensity and stability across multiple injections.[11][13]
-
Rationale: A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ion suppression effects, thus compensating for signal loss.[4] If the IS signal is also low or variable, it confirms a matrix effect issue.
Step 2: Optimize Sample Preparation
-
Action: Enhance the cleanup procedure to remove interfering matrix components.[1][2][14]
-
Rationale: More effective sample preparation is one of the most reliable ways to reduce ion suppression.[1]
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and isolating chloramphenicol.[14][15]
-
Liquid-Liquid Extraction (LLE): LLE can efficiently separate chloramphenicol from interfering substances based on their differential solubility.[1][14]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a wide range of food matrices.[10]
-
Protein Precipitation: While simple, this method may not remove all interfering components and can be more prone to ion suppression issues compared to SPE or LLE.[1]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. Rapid determination of chloramphenicol and its glucuronide in food products by liquid chromatography-electrospray negative ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPE Cleanup for Complex Biological Matrices
Welcome to the technical support center for Solid-Phase Extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the SPE cleanup of complex biological matrices such as plasma, serum, urine, and tissue homogenates.
Troubleshooting Guides
This section provides solutions to common problems encountered during SPE.
Problem: Low Analyte Recovery
Low recovery of the target analyte is one of the most frequent issues in SPE. This can manifest as weak signals in downstream analysis.
Possible Causes and Solutions
| Cause | Solution |
| Inappropriate Sorbent Selection | Ensure the sorbent chemistry matches the analyte's properties (polarity, pKa). For non-polar analytes in aqueous matrices, use reversed-phase (e.g., C18, C8) sorbents. For polar analytes, consider normal phase or polymeric sorbents. For charged analytes, ion-exchange sorbents are appropriate.[1] If retention is too strong, consider a less retentive sorbent (e.g., C8 instead of C18).[1] |
| Incorrect Sample pH | Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase SPE or a charged state for ion-exchange SPE to maximize retention.[2][3][4] For acidic compounds, the sample pH should be at least 2 units below the analyte's pKa, and for basic compounds, at least 2 units above. |
| Suboptimal Elution Solvent | The elution solvent may be too weak to desorb the analyte completely. Increase the solvent strength (e.g., increase the percentage of organic solvent in a reversed-phase system).[1][2] For ion-exchange, adjust the pH or ionic strength of the elution solvent to neutralize the analyte or sorbent functional groups.[5] |
| Insufficient Elution Volume | The volume of the elution solvent may not be adequate to elute the entire analyte from the sorbent bed. Increase the elution volume in increments and monitor the recovery.[1] |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during the loading step. Reduce the sample volume or use a cartridge with a higher sorbent mass.[2][4] |
| High Flow Rate | A flow rate that is too high during sample loading or elution can prevent proper equilibration and lead to incomplete retention or elution. Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[1][2][4] |
| Analyte Breakthrough During Wash Step | The wash solvent may be too strong, causing the analyte to be washed away with interferences. Use a weaker wash solvent or decrease the organic solvent content in the wash solution.[1] |
Problem: Poor Reproducibility
Inconsistent results between samples or batches can compromise the reliability of your data.
Possible Causes and Solutions
| Cause | Solution |
| Inconsistent Flow Rates | Variations in flow rates between samples can lead to variable retention and elution. Use a vacuum or positive pressure manifold that allows for precise flow control.[1] |
| Drying of the Sorbent Bed | Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase. Ensure the sorbent bed remains wetted throughout the process.[1] |
| Inconsistent Sample Pre-treatment | Variations in sample pre-treatment steps, such as pH adjustment or protein precipitation, can lead to inconsistent results. Ensure uniform pre-treatment for all samples. |
| Variable Matrix Effects | Differences in the composition of the biological matrix between samples can lead to variable ion suppression or enhancement in mass spectrometry-based assays.[6] Optimize the wash step to remove as many matrix components as possible. |
| Inconsistent Pipetting | Inaccurate or inconsistent dispensing of sample and solvent volumes will lead to variability. Ensure pipettes are properly calibrated and use consistent technique. |
Problem: High Matrix Effects (Ion Suppression/Enhancement)
Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, leading to inaccurate quantification.[6]
Possible Causes and Solutions
| Cause | Solution |
| Insufficient Removal of Phospholipids (in Plasma/Serum) | Phospholipids are a major cause of matrix effects in bioanalysis.[7] Use a specialized phospholipid removal plate or a polymeric sorbent with a strong wash step. |
| Co-elution of Other Endogenous Components | Other matrix components like salts, proteins, and metabolites can also cause ion suppression or enhancement. Optimize the wash solvent by gradually increasing its strength to remove more interferences without eluting the analyte.[8] |
| Inappropriate Sorbent Choice | The chosen sorbent may not be selective enough to separate the analyte from matrix interferences. Consider a mixed-mode sorbent that utilizes both reversed-phase and ion-exchange mechanisms for enhanced selectivity.[9] |
| Suboptimal Chromatographic Conditions | If matrix effects persist after SPE, modify the LC gradient to achieve better separation of the analyte from co-eluting interferences. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right SPE sorbent for my application?
A1: Sorbent selection depends on the properties of your analyte and the sample matrix.[10]
-
Reversed-Phase (e.g., C18, C8, polymeric): For non-polar to moderately polar analytes in aqueous solutions like plasma, serum, and urine.[5]
-
Normal Phase (e.g., Silica, Alumina): For polar analytes in non-polar organic solvents.[5]
-
Ion-Exchange (e.g., SAX, SCX, WAX, WCX): For charged (acidic or basic) analytes. The choice between strong or weak ion-exchangers depends on the pKa of your analyte.[5]
-
Mixed-Mode (e.g., C8/SCX, polymeric with ion-exchange groups): For complex samples containing analytes with different properties or to achieve higher selectivity.[9]
Q2: What is the purpose of each step in the SPE protocol?
A2: A standard SPE protocol consists of the following steps:
-
Conditioning: Wets the sorbent and activates the stationary phase for analyte retention.[11]
-
Equilibration: Introduces a solution similar in composition to the sample matrix to prepare the sorbent for sample loading.[11]
-
Loading: The sample is passed through the sorbent, and the analyte is retained.
-
Washing: A specific solvent is used to remove weakly bound interferences from the sorbent.[5]
-
Elution: A strong solvent is used to desorb and collect the analyte of interest.[5]
Q3: My analyte is not retained on the reversed-phase column. What should I do?
A3: This is likely due to the analyte being too polar or the sample solvent being too strong.
-
Adjust Sample pH: For ionizable analytes, adjust the pH to ensure they are in their neutral form.[4]
-
Dilute the Sample: Dilute the sample with a weaker solvent (e.g., water or a buffer) to reduce the elution strength of the sample matrix.[4]
-
Use a More Retentive Sorbent: Switch to a more retentive sorbent, such as a polymeric phase, which can retain a wider range of polarities.
Q4: I am seeing a high background in my chromatogram after SPE. How can I improve the cleanup?
A4: A high background indicates that matrix components are co-eluting with your analyte.
-
Optimize the Wash Step: This is the most critical step for removing interferences.[8] Experiment with different wash solvents of increasing strength to find the strongest solvent that does not elute your analyte.[12]
-
Change Sorbent Selectivity: A different sorbent chemistry, such as a mixed-mode phase, may provide better separation from the interfering compounds.[9]
-
Incorporate a Sample Pre-treatment Step: For very complex matrices, a pre-treatment step like protein precipitation or liquid-liquid extraction before SPE can significantly improve cleanliness.[13]
Data Presentation
Table 1: Effect of pH on the Recovery of Acidic Drugs using a Polymeric SPE Sorbent.
| Analyte | pKa | Recovery at pH 3 (%) | Recovery at pH 5 (%) | Recovery at pH 7 (%) |
| Ibuprofen | 4.9 | 95 | 88 | 65 |
| Naproxen | 4.2 | 98 | 92 | 70 |
| Diclofenac | 4.2 | 97 | 90 | 68 |
Data is illustrative and based on the general principle that the recovery of acidic drugs on reversed-phase sorbents increases at a pH below their pKa.[14][15]
Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal from Human Plasma.
| Sample Preparation Method | Average Phospholipid Removal (%) | Analyte Recovery (%) |
| Protein Precipitation (PPT) | ~0% | >95% |
| Standard Solid-Phase Extraction (SPE) | >90% | 85-95% |
| Phospholipid Removal Plate (e.g., HybridSPE®) | >99% | >90% |
Data compiled from various sources indicating the superior performance of specialized phospholipid removal techniques.[16][17][18]
Experimental Protocols
Protocol 1: Generic SPE Method for Basic Drugs in Human Plasma using a Polymeric Cation-Exchange Sorbent
This protocol is a starting point for the extraction of basic analytes from plasma.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of an internal standard solution.
-
Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.
-
-
SPE Cartridge: Polymeric weak cation exchange (WCX) sorbent, 30 mg/1 mL.
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
-
Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
-
Loading:
-
Load the supernatant from the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Protocol 2: SPE Method for Acidic and Neutral Drugs in Urine using a Polymeric Reversed-Phase Sorbent
This protocol is a general method for the cleanup of acidic and neutral compounds from urine.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 20 µL of an internal standard solution.
-
Add 500 µL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Centrifuge at 4000 rpm for 5 minutes to remove particulates.
-
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, 60 mg/3 mL.
-
Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
-
Equilibration:
-
Pass 3 mL of deionized water through the cartridge.
-
-
Loading:
-
Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash with 3 mL of 5% methanol in water.
-
-
Elution:
-
Elute the analytes with 2 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL of mobile phase.
-
Visualizations
Caption: General workflow for Solid-Phase Extraction (SPE) of biological samples.
Caption: Troubleshooting logic for low analyte recovery in SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. specartridge.com [specartridge.com]
- 3. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 11. agilent.com [agilent.com]
- 12. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 13. hawach.com [hawach.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Potential for isotopic exchange in DL-threo-Chloramphenicol-d5
This guide provides troubleshooting advice and frequently asked questions regarding the use of DL-threo-Chloramphenicol-d5, with a specific focus on the potential for isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
A: Isotopic exchange is a process where an isotope in a labeled compound (in this case, deuterium in Chloramphenicol-d5) is swapped with another isotope from the surrounding environment (typically hydrogen from a solvent like water or methanol). For researchers using Chloramphenicol-d5 as an internal standard in quantitative mass spectrometry, this "back-exchange" is a critical issue. If deuterium atoms are replaced by hydrogen, it can lead to an underestimation of the analyte concentration, compromising the accuracy and reliability of the experimental results.
Q2: Where are the deuterium labels on the this compound molecule, and which are most susceptible to exchange?
A: The five deuterium atoms in this standard are located on the phenyl ring. Aromatic C-D bonds are generally stable under typical analytical conditions. However, extreme pH, high temperatures, or certain catalytic conditions can potentially facilitate exchange. It is crucial to review the Certificate of Analysis for your specific lot to confirm the exact positions of the deuterium labels.
Q3: What experimental conditions can promote the back-exchange of deuterium to protium?
A: The stability of the deuterium labels can be compromised under certain conditions. The primary factors that can induce isotopic exchange include:
-
Extreme pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterium for protium, particularly if any labels were on more labile sites.
-
High Temperatures: Elevated temperatures used during sample preparation, storage, or analysis can provide the necessary energy to overcome the activation barrier for the exchange reaction.
-
Presence of Catalysts: Certain metal catalysts or enzymes present in biological matrices could potentially facilitate isotopic exchange.
Q4: How can I detect if isotopic exchange is occurring in my samples?
A: Isotopic exchange can be monitored using mass spectrometry. A key indicator is a change in the isotopic distribution of your standard. You would observe a decrease in the abundance of the fully deuterated molecule (M+5) and a corresponding increase in the abundance of ions with fewer deuterium atoms (M+4, M+3, etc.). It is good practice to analyze a pure solution of the internal standard under your final experimental conditions to confirm its isotopic purity and stability before proceeding with sample analysis.
Troubleshooting Guide
Issue: I am observing a loss of the deuterium signal and an increase in the M+4 peak for my Chloramphenicol-d5 internal standard.
This observation strongly suggests that isotopic back-exchange is occurring. Follow these steps to troubleshoot the problem.
Step 1: Review Your Sample Preparation Protocol Evaluate each step of your sample preparation for conditions known to cause exchange. Pay close attention to pH adjustments and any heating steps.
Step 2: Assess Solvent and pH Conditions The stability of deuterated compounds can be highly dependent on the pH of the medium.
Table 1: General Stability of Aromatic C-D Bonds under Various Conditions
| Condition | pH Range | Temperature | Risk of Exchange | Recommendation |
| Acidic | < 4 | Ambient | Low to Moderate | Minimize exposure time. Use the mildest effective acidic conditions. |
| Neutral | 4 - 8 | Ambient to 40°C | Very Low | Optimal Range. Ideal for storage and sample processing. |
| Basic | > 8 | Ambient | Low to Moderate | Avoid strong bases like NaOH. Consider alternatives like ammonium hydroxide if pH adjustment is necessary. |
| Elevated Temp. | Any | > 60°C | Moderate to High | Avoid prolonged heating. If a heating step is required, perform it in a neutral, aprotic solvent if possible. |
Step 3: Evaluate Post-Preparative Storage Assess the conditions under which your prepared samples are stored before analysis. Long-term storage in aqueous or protic solvents (like methanol), especially if not pH-controlled, can lead to gradual isotopic exchange.
dot
Caption: Experimental workflow highlighting steps with a high risk for isotopic exchange.
Recommended Experimental Protocol: Stability Assessment
This protocol outlines a method to test the stability of this compound under your specific experimental conditions.
Objective: To determine if the analytical method induces isotopic back-exchange of the internal standard.
Materials:
-
This compound
-
Control matrix (e.g., drug-free plasma or the intended sample matrix)
-
All solvents, reagents, and buffers used in the actual analytical method
-
LC-MS/MS system
Methodology:
-
Prepare a Stock Solution: Create a concentrated stock solution of Chloramphenicol-d5 in a non-polar, aprotic solvent like acetonitrile.
-
Create Test Samples: Spike the control matrix with the internal standard at the same concentration used in your analytical method.
-
Simulate a 'Time Zero' Sample: Immediately after spiking, extract one of the samples using your established protocol and analyze it via LC-MS/MS. This will serve as your baseline.
-
Simulate Experimental Conditions: Subject the remaining spiked matrix samples to the entirety of your sample preparation protocol, including any incubation, heating, or pH adjustment steps.
-
Simulate Storage: If applicable, store the fully prepared samples in the autosampler for the maximum anticipated run time.
-
Analyze Test Samples: Analyze the processed samples by LC-MS/MS.
-
Data Analysis: Compare the isotopic distribution of the Chloramphenicol-d5 peak between the 'Time Zero' sample and the fully processed samples. A statistically significant increase in the M+4/M+5 (or other lower mass isotopologues) ratio indicates that isotopic exchange has occurred.
dot
Improving signal-to-noise for chloramphenicol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in chloramphenicol quantification experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during chloramphenicol analysis, offering step-by-step solutions to enhance signal quality and obtain reliable results.
Issue 1: Poor Signal-to-Noise Ratio in LC-MS/MS Analysis
Question: My chloramphenicol peak is barely distinguishable from the baseline noise in my LC-MS/MS chromatogram. How can I improve the signal-to-noise (S/N) ratio?
Answer: A low S/N ratio in LC-MS/MS can be caused by several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:
1. Optimize Sample Preparation and Cleanup:
-
Matrix Effects: Complex matrices can cause ion suppression or enhancement, significantly impacting the signal.[1][2][3] Consider the following cleanup strategies:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering substances. Hydrophilic-lipophilic balance (HLB) and mixed-mode cation exchange (MCX) SPE cartridges have shown good results in minimizing matrix effects for chloramphenicol analysis.[1]
-
Liquid-Liquid Extraction (LLE): A common method for initial cleanup, often followed by SPE for further purification.[4][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a wide range of matrices.[6]
-
-
Sample Dilution: A simple yet effective way to reduce matrix effects is to dilute the sample extract before injection.[7]
2. Enhance Chromatographic Separation:
-
Column Choice: Use a high-efficiency column, such as one with smaller particles (e.g., sub-2 µm), to achieve sharper, taller peaks.[8][9]
-
Mobile Phase Optimization: Adjusting the mobile phase composition can improve peak shape and resolution from interfering peaks.[10][11] Experiment with different organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium formate).
-
Gradient Elution: Employ a steeper gradient to narrow the peak width, which in turn increases peak height and improves the S/N ratio.[9]
3. Optimize Mass Spectrometer Parameters:
-
Ionization Source: Ensure the electrospray ionization (ESI) source is clean and properly tuned. For chloramphenicol, negative ionization mode is typically used.[11][12]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the chloramphenicol signal.[10][11]
-
Collision Energy: Optimize the collision energy in the collision cell to achieve the most abundant and stable fragment ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[13]
4. Utilize an Internal Standard:
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as chloramphenicol-d5, is highly recommended.[1][2][7][12] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and improving quantitative precision.
Troubleshooting Workflow for Low S/N in LC-MS/MS
Caption: Troubleshooting workflow for low S/N in LC-MS/MS.
Issue 2: High Background or Interferences in ELISA
Question: I am observing high background noise or non-specific binding in my chloramphenicol ELISA. What could be the cause and how can I fix it?
Answer: High background in an ELISA can obscure the signal from your target analyte. Here are common causes and solutions:
1. Inadequate Washing:
-
Insufficient Washes: Ensure you are performing the recommended number of wash steps with the appropriate volume of wash buffer. Incomplete washing can leave unbound antibodies or reagents in the wells.[14]
-
Improper Washing Technique: Vigorously tap the plate on absorbent paper after each wash to remove residual buffer.
2. Problems with Reagents:
-
Reagent Contamination: Use fresh, sterile pipette tips for each reagent and sample to avoid cross-contamination.[14]
-
Improper Reagent Preparation: Ensure all reagents are prepared according to the kit's instructions and are at room temperature before use.[15]
-
Substrate Issues: Protect the substrate from light and ensure it is colorless before adding it to the plate.[14][16]
3. Sample Matrix Effects:
-
Complex Matrices: Samples like honey, milk, or tissue can contain substances that interfere with the assay.[16][17]
-
Sample Dilution: Diluting the sample with the provided sample extraction buffer can help minimize matrix effects.[15]
-
Sample Cleanup: For particularly "dirty" samples, a cleanup step such as liquid-liquid extraction with ethyl acetate followed by a solvent evaporation and reconstitution step may be necessary.[15][17]
4. Incubation Conditions:
-
Incorrect Temperature or Time: Adhere strictly to the incubation times and temperatures specified in the protocol.[14]
-
Plate Sealing: Ensure the plate is properly sealed during incubations to prevent evaporation.[14]
Logical Troubleshooting for High ELISA Background
Caption: Troubleshooting high background in ELISA.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for chloramphenicol quantification and why?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most widely used and preferred method for the determination of chloramphenicol residues in various matrices.[6][7][10][11][18] This is due to its high sensitivity, specificity, and ability to provide confirmatory results.[19] The technique allows for the detection and quantification of chloramphenicol at very low levels, often in the sub-parts-per-billion (ppb) range, which is necessary to meet regulatory limits.[7][19]
Q2: How do matrix effects impact chloramphenicol quantification, and how can they be mitigated?
A2: Matrix effects occur when components of the sample matrix other than the analyte of interest alter the ionization efficiency of the analyte, leading to either suppression or enhancement of the signal.[1][3] This can result in inaccurate quantification. Mitigation strategies include:
-
Effective Sample Cleanup: Using techniques like SPE or LLE to remove interfering components.[1][6][11]
-
Chromatographic Separation: Optimizing the HPLC method to separate chloramphenicol from co-eluting matrix components.[10]
-
Use of an Isotope-Labeled Internal Standard: Chloramphenicol-d5 is commonly used to compensate for matrix effects.[1][2][7][12]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[2][20]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for chloramphenicol using different methods?
A3: The LOD and LOQ for chloramphenicol can vary depending on the analytical method, the complexity of the matrix, and the instrumentation used. The following table summarizes typical values reported in the literature.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Honey | 0.023 µg/kg | 0.047 µg/kg | [7] |
| LC-MS/MS | Shrimp | 0.08 µg/kg | 0.3 µg/kg | [19] |
| LC-MS/MS | Milk | - | 0.1 µg/kg | [12] |
| GC-MS (NCI) | Shrimp | - | ~0.1 µg/kg (detection capability) | [5] |
| ELISA | Various | 0.02 - 0.04 ng/g (ppb) | - | [16] |
| UV-Vis Spectrophotometry | Pure Drug | 9.71 x 10⁻³ µg/ml | 0.032 µg/ml | [21] |
Q4: Can you provide a general sample preparation protocol for chloramphenicol analysis in a complex matrix like honey by LC-MS/MS?
A4: Yes, here is a general protocol based on common practices for preparing honey samples for LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Sample Preparation of Honey for Chloramphenicol Analysis by LC-MS/MS
1. Materials:
- Honey sample
- Chloramphenicol-d5 internal standard (IS) solution
- Purified water (HPLC grade)
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)
- Centrifuge tubes (15 mL or 50 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Syringe filters (0.22 µm)
2. Procedure:
- Sample Weighing and Dilution: Weigh 1-5 g of the honey sample into a centrifuge tube.[7][13] Add a known amount of the chloramphenicol-d5 internal standard. Dilute the honey with purified water (e.g., 1:3 w/v) to reduce viscosity.[7] Vortex thoroughly until the honey is completely dissolved.
- Liquid-Liquid Extraction (LLE): Add an appropriate volume of ethyl acetate (e.g., 10 mL) to the diluted honey sample.[11][22] Vortex vigorously for 2-3 minutes to extract the chloramphenicol.
- Centrifugation: Centrifuge the mixture at approximately 4000 x g for 10 minutes to separate the organic and aqueous layers.[11]
- Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean tube.
- Solvent Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.[6][11][13]
- Reconstitution: Reconstitute the dried residue in a small volume (e.g., 1 mL) of a suitable solvent, often the initial mobile phase composition or methanol/water mixture.[13] Vortex to dissolve the residue.
- Optional SPE Cleanup: For cleaner samples, the reconstituted solution can be passed through a pre-conditioned SPE cartridge.[6][13] The cartridge is then washed, and the chloramphenicol is eluted with a suitable solvent (e.g., methanol or ethyl acetate). The eluate is then evaporated and reconstituted as in steps 5 and 6.
- Filtration: Filter the final reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[13]
Experimental Workflow for Honey Sample Preparation
Caption: Workflow for preparing honey samples for LC-MS/MS.
References
- 1. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. rivm.nl [rivm.nl]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 10. scispace.com [scispace.com]
- 11. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fimek.edu.rs [fimek.edu.rs]
- 13. agilent.com [agilent.com]
- 14. cusabio.com [cusabio.com]
- 15. algimed.com [algimed.com]
- 16. food.r-biopharm.com [food.r-biopharm.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. Analytical Method Validation for Quantification of Chloramphenicol Residues in Poultry Meal Using a Liquid Chromatography-Tandem Mass Spectrometry, American Journal of Chemical and Biochemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. eijppr.com [eijppr.com]
- 22. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
Stability of DL-threo-Chloramphenicol-d5 in different solvents
This technical support center provides guidance on the stability, handling, and troubleshooting of DL-threo-Chloramphenicol-d5 solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid material and its solutions?
A1: For long-term stability, the solid form of this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[1] Stock solutions prepared in organic solvents should be stored at low temperatures to minimize degradation. General recommendations are:
-
-80°C: for long-term storage (up to 6 months).
-
-20°C: for short-term storage (up to 1 month).
When preparing stock solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.
Q2: In which solvents can I dissolve this compound and what is the recommended concentration?
A2: this compound is soluble in a variety of organic solvents. Commonly used solvents for creating stock solutions include:
-
Acetonitrile
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
A stock solution of this compound in acetonitrile is commercially available at a concentration of 100 µg/mL and is recommended to be stored at 4°C.[2][3] For LC-MS applications, preparing a stock solution in the range of 1 mg/mL is common, which can then be further diluted to working concentrations.
Q3: How stable is this compound in different solvents?
A3: While specific quantitative stability data for this compound in various organic solvents is limited, the stability is expected to be comparable to its non-deuterated parent compound, chloramphenicol. The stability of chloramphenicol is influenced by the solvent, temperature, pH, and exposure to light.
Based on studies of chloramphenicol, the following general stability profile can be expected:
-
Acetonitrile and Methanol: Generally considered good solvents for storage, especially at low temperatures (-20°C or -80°C), as they are less reactive than protic solvents like water.
-
DMSO: While a good solvent for initial dissolution, long-term storage in DMSO at room temperature is generally not recommended due to the potential for degradation. If used, store at -80°C.
-
Aqueous Solutions: Chloramphenicol is known to be unstable in aqueous solutions, particularly at neutral to alkaline pH. Hydrolysis is a primary degradation pathway.[4] The rate of degradation is slower in acidic conditions (pH 2-7).[4] In aqueous solutions at room temperature (20-22°C), a significant loss of chloramphenicol can occur over several months.[4]
Q4: What are the known degradation products of chloramphenicol, and are they expected for the d5-analog?
A4: The primary degradation product of chloramphenicol is 2-amino-1-(4-nitrophenyl)propane-1,3-diol, which is formed through hydrolysis of the amide bond. Other degradation can occur under stress conditions such as high temperature, extreme pH, and exposure to light. It is highly probable that this compound will undergo similar degradation pathways, yielding the corresponding deuterated degradation products.
Q5: Can I use a solution of this compound that has changed color?
A5: A change in the color of a this compound solution, such as turning yellow, is an indication of degradation.[4][5] It is strongly recommended not to use a discolored solution for quantitative analysis, as the concentration of the parent compound will be lower than expected, and the presence of degradation products may interfere with the analysis.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Results in LC-MS Analysis
Possible Cause 1: Degradation of this compound Stock or Working Solutions.
-
Troubleshooting Steps:
-
Prepare fresh working solutions from a recently prepared or properly stored stock solution.
-
If the stock solution is old or has been stored improperly (e.g., at room temperature or subjected to multiple freeze-thaw cycles), prepare a new stock solution from the solid material.
-
Visually inspect the solution for any color change or precipitation.
-
Whenever possible, verify the concentration of the stock solution against a certified reference material.
-
Possible Cause 2: Improper Storage of Samples Containing the Internal Standard.
-
Troubleshooting Steps:
-
Ensure that samples spiked with this compound are stored at appropriate low temperatures and protected from light until analysis.
-
Minimize the time samples are kept at room temperature on the autosampler.
-
Possible Cause 3: Matrix Effects in the LC-MS Analysis.
-
Troubleshooting Steps:
-
Evaluate matrix effects by comparing the response of the internal standard in a clean solvent versus the sample matrix.
-
Optimize the sample preparation procedure to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Issue 2: Carryover of this compound in the LC-MS System
Possible Cause 1: Adsorption of the Analyte to the LC System Components.
-
Troubleshooting Steps:
-
Implement a robust needle wash protocol in the autosampler, using a strong solvent that is effective at solubilizing chloramphenicol (e.g., acetonitrile/water with a small amount of acid or base, depending on the column chemistry).
-
Inject blank solvent samples between analytical runs to check for and wash out any residual compound.
-
If carryover persists, consider cleaning the injection port, loop, and column.
-
Data on Stability of Chloramphenicol (as a proxy for this compound)
The following tables summarize the stability of chloramphenicol under various conditions. This data can be used as a guideline for handling this compound, with the understanding that the deuterated analog's stability may vary slightly.
Table 1: Stability of Chloramphenicol in Aqueous Solution
| pH | Temperature | Stability Notes |
| 2 - 7 | Room Temp. | Relatively stable, with slow hydrolysis over time.[4] |
| 7.4 | 20-22°C | In a borax buffered solution, about 14% loss after 290 days.[4] |
| > 7 | Room Temp. | Increased degradation through hydrolysis. |
| Any | 115°C | Approximately 10% loss after 30 minutes.[4] |
Table 2: Forced Degradation of Chloramphenicol
| Condition | Observation |
| Acidic Hydrolysis | More stable compared to alkaline and thermal conditions. |
| Alkaline Hydrolysis | Significant degradation. |
| Thermal Degradation | Prone to degradation, especially at elevated temperatures. |
| Photodegradation | Susceptible to degradation upon exposure to light, leading to discoloration.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard in LC-MS analysis.
Materials:
-
This compound solid material
-
HPLC-grade acetonitrile or methanol
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a suitable amount of this compound (e.g., 10 mg) using an analytical balance. b. Quantitatively transfer the weighed solid to a volumetric flask (e.g., 10 mL). c. Add a small amount of the chosen solvent (e.g., acetonitrile) to dissolve the solid completely. Sonication may be used to aid dissolution. d. Once dissolved, bring the solution to the final volume with the solvent. e. Mix the solution thoroughly. f. Transfer the stock solution into amber vials in aliquots to minimize freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
-
Working Solution (e.g., 10 µg/mL): a. Allow a stock solution aliquot to come to room temperature. b. Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent. c. Store the working solution at 2-8°C if it will be used within a few days, or at -20°C for longer storage.
Protocol 2: Forced Degradation Study of Chloramphenicol
Objective: To assess the stability of chloramphenicol under various stress conditions. This protocol can be adapted for this compound.
Materials:
-
Chloramphenicol solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
UV lamp for photostability testing
-
HPLC or LC-MS system for analysis
Procedure:
-
Acidic Hydrolysis: a. Mix the chloramphenicol solution with an equal volume of 0.1 N HCl. b. Incubate the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). c. Cool the solution and neutralize with an appropriate amount of NaOH. d. Analyze the sample by HPLC or LC-MS.
-
Alkaline Hydrolysis: a. Mix the chloramphenicol solution with an equal volume of 0.1 N NaOH. b. Incubate the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). c. Cool the solution and neutralize with an appropriate amount of HCl. d. Analyze the sample by HPLC or LC-MS.
-
Thermal Degradation: a. Heat the chloramphenicol solution at a high temperature (e.g., 90°C) for a defined period (e.g., 4 hours). b. Cool the solution. c. Analyze the sample by HPLC or LC-MS.
-
Oxidative Degradation: a. Mix the chloramphenicol solution with an H₂O₂ solution. b. Keep the mixture at room temperature for a specified time. c. Analyze the sample by HPLC or LC-MS.
-
Photodegradation: a. Expose the chloramphenicol solution to UV light for a defined period. b. Analyze the sample by HPLC or LC-MS.
Visualizations
Caption: Workflow for the preparation and use of this compound as an internal standard.
Caption: Troubleshooting guide for inconsistent results using this compound.
References
Technical Support Center: Minimizing Carryover in Chloramphenicol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the analysis of chloramphenicol.
Troubleshooting Guide
Q1: I am observing a chloramphenicol peak in my blank injection immediately following a high concentration standard or sample. What are the initial steps to identify the source of the carryover?
A1: Observing a peak in a blank injection post-analysis of a high-concentration sample is a classic sign of carryover. A systematic approach is crucial to pinpoint the source.[1] Here are the initial steps:
-
Verify the Issue: Inject multiple consecutive blank samples. If the peak area of the analyte decreases with each subsequent blank injection, it is highly indicative of carryover from the preceding sample.
-
Differentiate from Contamination: It is essential to distinguish between true analyte carryover and broader system or solvent contamination.[2] If all blank injections show a consistent peak area, regardless of the preceding sample, the issue is more likely contamination of your mobile phase, blank solution, or a contaminated autosampler wash solvent.[2]
-
Isolate the Carryover Source: A logical, step-by-step process of elimination can help identify the problematic component of your LC-MS system.[1] A recommended workflow is to systematically remove components to see if the carryover is eliminated.
The following diagram illustrates a systematic approach to troubleshooting carryover:
Caption: A flowchart for systematically identifying the source of chloramphenicol carryover.
Q2: My troubleshooting points to the autosampler as the source of carryover. What specific components should I investigate and how can I resolve the issue?
A2: Autosampler-related carryover is common and can often be resolved with proper cleaning and maintenance. Key areas to investigate include:
-
Injector Needle and Seat: The exterior and interior of the injector needle can be a primary source of carryover. Ensure that your needle wash procedure is effective.
-
Injector Valve: Worn or dirty rotor seals within the injector valve are a frequent cause of carryover.[2] These seals can develop microscopic scratches or channels that trap the analyte.
-
Sample Loop: Residual sample can adhere to the walls of the sample loop.
To address these issues, consider the following actions:
-
Optimize the Needle Wash:
-
Solvent Strength: Ensure your wash solvent is strong enough to solubilize chloramphenicol effectively. A mixture of organic solvents may be more effective than a single solvent. Some studies have shown that cycling between high and low organic mobile phases during a column wash can be more effective at removing carryover than a continuous high organic wash.[3][4]
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.
-
-
Component Maintenance:
Q3: I've determined the analytical column is the source of carryover. What are my options?
A3: Column-related carryover occurs when chloramphenicol has strong interactions with the stationary phase or column hardware. Here are some solutions:
-
Improve Column Washing: Implement a robust column wash at the end of each run. A gradient that goes to a high percentage of a strong organic solvent is typically effective. As mentioned, cycling between high and low organic concentrations can also be beneficial.[3][4]
-
Change Column Chemistry: Different columns, even with nominally the same stationary phase, can exhibit varying levels of carryover.[3][4] Consider switching to a column with a different base silica or a different bonding chemistry. Using fully capped silica or polymeric-based columns may also help.[5]
-
Use a Guard Column: A guard column can help trap strongly retained compounds, but be aware that the guard column itself can become a source of carryover.[1] Regular replacement is necessary.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of chloramphenicol carryover in LC-MS analysis?
A1: Chloramphenicol carryover can stem from various sources within the LC-MS system. The primary causes include:
-
Adsorption: Chloramphenicol can adsorb to active sites on surfaces such as stainless steel tubing, PEEK components, and valve surfaces.[1]
-
Hardware Issues: Worn components, particularly injector rotor seals and stators, can have microscopic scratches that trap and later release the analyte.[2]
-
Insufficient Washing: Inadequate washing of the autosampler needle, sample loop, and analytical column between injections is a frequent cause.[5]
-
Column Chemistry: The choice of analytical column can significantly impact the degree of carryover observed.[3][4]
Q2: How can I prevent chloramphenicol carryover before it becomes a problem?
A2: Proactive measures can significantly reduce the likelihood of carryover:
-
Develop a Robust Wash Method: Implement a strong needle and column wash as part of your standard method. A good starting point is a wash solution that is a stronger solvent for chloramphenicol than your mobile phase.
-
Regular System Maintenance: Adhere to a regular maintenance schedule for your LC-MS system, including the replacement of consumable parts like rotor seals.
-
Use Deuterated Internal Standards: Employing a deuterated internal standard for chloramphenicol (e.g., CAP-d5) can help differentiate between carryover and lab contamination. If you observe carryover of the analyte but not the internal standard, it may point to contamination of your standards or reagents.[5]
-
Optimize Chromatography: Aim for sharp, symmetrical peaks. Poor peak shape can contribute to tailing, which can be mistaken for or exacerbate carryover.
Q3: Are there specific wash solutions that are recommended for minimizing chloramphenicol carryover?
A3: While the optimal wash solution can be system-dependent, a common strategy is to use a wash solvent that is stronger than the mobile phase used for elution. For reversed-phase chromatography, this often involves a high percentage of an organic solvent like acetonitrile or methanol, sometimes with additives. A "Magic Mix" of isopropanol, acetonitrile, methanol, and water with a small amount of an acid like formic acid or a base like ammonium hydroxide can be very effective for general cleaning.[2] Experimenting with different compositions is recommended to find the most effective solution for your specific application.
Quantitative Data Summary
The following table summarizes the recovery of chloramphenicol at different concentrations as reported in one study, corrected by the internal standard.[6]
| Concentration (µg/kg) | Average Recovery (%) |
| 0.19 | 80.9 |
| 0.38 | 96.0 |
| 1.5 | 92.1 |
Experimental Protocols
Example Protocol: LC-MS/MS Analysis of Chloramphenicol in Honey
This protocol is a representative example for the analysis of chloramphenicol.[6]
1. Sample Preparation:
-
Weigh 10 g of honey into a container.
-
Add 30 mL of purified water to dilute the honey (1:3 w/v).
-
Vortex to mix thoroughly.
-
Spike with a deuterated internal standard (CAP-d5).
2. LC-MS/MS System and Conditions:
-
LC System: Thermo Scientific Aria TLX-1 system with TurboFlow™ technology.[6]
-
Analytical Column: Thermo Scientific Hypersil GOLD (3 x 50 mm, 3 µm particle size).[6]
-
Mobile Phase A: 0.02% Acetic Acid in water.[6]
-
Mobile Phase B: Methanol.[6]
-
Column Temperature: 30 °C.[6]
-
Mass Spectrometer: TSQ Vantage™ triple stage quadrupole mass spectrometer.[6]
-
Ionization Mode: Negative ion heated electrospray ionization (H-ESI).[6]
-
Spray Voltage: 1000 V.[6]
-
Vaporizer Temperature: 526 °C.[6]
-
Capillary Temperature: 225 °C.[6]
-
Scan Type: Selected Reaction Monitoring (SRM).[6]
The following diagram illustrates the general experimental workflow:
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carry over problem in Chloramphenicol analysis - Chromatography Forum [chromforum.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of Chloramphenicol in Fatty Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and quantification of chloramphenicol from challenging fatty matrices.
Troubleshooting Guide: Overcoming Poor Chloramphenicol Recovery
Low recovery of chloramphenicol from fatty matrices is a common challenge. This guide addresses specific issues you might encounter during your experimental workflow.
Issue 1: Low Chloramphenicol Recovery in High-Fat Solid Samples (e.g., Butter, Animal Fat, Sausage)
Question: I am experiencing significantly low recovery of chloramphenicol when analyzing high-fat solid samples like butter and sausage. What are the likely causes and how can I improve my results?
Answer: Low recovery in these matrices is typically due to the high lipid content interfering with the extraction process. The fat can encapsulate the analyte, preventing its efficient partitioning into the extraction solvent. Here are some troubleshooting steps:
-
Inadequate Defatting: A crucial step in analyzing fatty matrices is the removal of lipids. If the defatting step is inefficient, residual fat will interfere with subsequent cleanup and analysis.
-
Suboptimal Solvent Choice: The choice of extraction solvent is critical for achieving good recovery.
-
Matrix Effects in LC-MS/MS: Residual matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.
-
Recommendation: A thorough cleanup is necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often includes a dispersive solid-phase extraction (d-SPE) step with adsorbents like C18 and primary secondary amine (PSA), is effective in removing interfering substances.[4][5][6]
-
Experimental Workflow for High-Fat Solid Samples
Caption: Workflow for Chloramphenicol Extraction from High-Fat Solids.
Issue 2: Poor Recovery from Fatty Liquid Matrices (e.g., Milk, Cream)
Question: My chloramphenicol recovery from milk samples is inconsistent and often below acceptable limits. What could be the problem?
Answer: In fatty liquid matrices like milk, the presence of both fats and proteins can complicate the extraction.
-
Protein Precipitation: Proteins can interfere with the extraction and cleanup process.
-
Recommendation: Deproteinization is a key step. Acetonitrile is effective for both protein precipitation and chloramphenicol extraction.[3] Adding acetonitrile to the milk sample will cause the proteins to precipitate, allowing for their removal by centrifugation.
-
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form between the aqueous sample and the organic solvent, leading to poor phase separation and analyte loss.
-
Insufficient Cleanup: Milk is a complex matrix, and residual components can interfere with analysis.
Troubleshooting Logic for Low Recovery in Milk
Caption: Troubleshooting Decision Tree for Low Chloramphenicol Recovery in Milk.
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for chloramphenicol in fatty matrices?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and has shown excellent performance for a variety of fatty matrices, including milk, meat, and eggs.[3][4][5][6][9] It combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup, effectively removing lipids and other interferences. For very complex fatty matrices, traditional solid-phase extraction (SPE) following a liquid-liquid extraction can also provide very clean extracts.[1][7][8]
Q2: Which solvents are best for extracting chloramphenicol from fatty samples?
A2: Acetonitrile is the most commonly recommended solvent due to its ability to efficiently extract chloramphenicol while also precipitating proteins and being immiscible with hexane for defatting.[1][2][3] Ethyl acetate is another effective solvent, sometimes used in combination with acetonitrile.[10]
Q3: How can I minimize matrix effects during LC-MS/MS analysis of chloramphenicol in fatty matrices?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are some key strategies:
-
Effective Cleanup: Employing a robust cleanup method like d-SPE with C18 and PSA adsorbents or cartridge-based SPE is essential.[4][5][6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components.
-
Use of Internal Standards: An isotopically labeled internal standard, such as chloramphenicol-d5 (CAP-D5), should be used to correct for analyte loss during sample preparation and for matrix effects during analysis.[1][9]
Q4: What are typical recovery rates for chloramphenicol in fatty matrices?
A4: With optimized methods, recovery rates are generally high. The following table summarizes reported recovery data from various studies.
Quantitative Data Summary
| Matrix | Extraction Method | Cleanup Method | Recovery (%) | Reference |
| Milk | Acetonitrile Extraction | None (QuEChERS-like) | 83 - 101 | [3] |
| Butter, Fat, Sausage | Acetonitrile Extraction | Hexane Wash, SPE | 92.1 - 107.1 | [1] |
| Milk, Eggs, Meat | Acetonitrile Extraction | Hexane Wash | 80 - 120 | [2] |
| Bovine Milk | SPE | Alumina Cleanup | ~90 | [7][8] |
| Poultry Meat, Beef | QuEChERS | d-SPE (MgSO4, PSA, C18) | 99 - 111 | [4][5][6] |
| Various Animal Tissues | QuEChERS | d-SPE (PSA, C18, MgSO4) | Not explicitly stated, but method was validated | [9] |
Detailed Experimental Protocols
Protocol 1: QuEChERS Method for Chloramphenicol in Meat[4][5][6]
-
Sample Homogenization: Weigh 10 g of homogenized meat sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of a 1:1 (v/v) mixture of water and acetonitrile. Vortex for 5 minutes.
-
Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO4) and 1 g of sodium chloride (NaCl). Vortex for 10 minutes and then centrifuge at 6000 rpm for 10 minutes.
-
Dispersive SPE Cleanup: Transfer the upper acetonitrile layer to a new tube containing MgSO4, primary secondary amine (PSA), and C18 powder. Vortex and centrifuge.
-
Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: LLE with SPE Cleanup for Chloramphenicol in Butter/Fat[1]
-
Sample Preparation: Weigh 5 g of the sample into a centrifuge tube. Add 30 µL of internal standard (CAP-D5), 5 mL of water, and 1 g of NaCl.
-
Liquid-Liquid Extraction: Add 10 mL of acetonitrile, homogenize, and centrifuge at 2930 x g for 10 minutes at 6°C.
-
Defatting: Transfer the upper acetonitrile layer to a new tube and evaporate to dryness under nitrogen at 45°C. Redissolve the residue in 6 mL of 4% NaCl. Add 3 mL of hexane, shake gently, and discard the upper hexane layer. Repeat the hexane wash.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Pass the aqueous extract through the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove impurities.
-
Elution: Elute the chloramphenicol with methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
References
- 1. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. curresweb.com [curresweb.com]
- 4. Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of chloramphenicol in meat samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. scispace.com [scispace.com]
ESI vs. APCI for Chloramphenicol Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis of chloramphenicol using Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between ESI and APCI ionization for chloramphenicol analysis?
A1: ESI and APCI are both atmospheric pressure ionization techniques used in liquid chromatography-mass spectrometry (LC-MS), but they differ in their ionization mechanisms. ESI is a soft ionization technique that transfers ions from a liquid phase to a gas phase, making it ideal for polar and thermally labile molecules like chloramphenicol. APCI, on the other hand, uses a corona discharge to ionize the analyte in the gas phase, which is more suitable for less polar and more volatile compounds that are thermally stable.
Q2: Which ionization technique is generally preferred for chloramphenicol analysis and why?
A2: Electrospray Ionization (ESI) is overwhelmingly the preferred method for the analysis of chloramphenicol. This is because chloramphenicol is a polar molecule that ionizes exceptionally well in the negative ESI mode, typically forming the [M-H]⁻ precursor ion at m/z 321.[1][2] This method consistently delivers high sensitivity and specificity, with numerous validated protocols available for various matrices.[2][3][4][5]
Q3: When might APCI be considered as an alternative to ESI for chloramphenicol analysis?
A3: While less common, APCI can be a viable alternative, particularly in situations where matrix effects are a significant concern. APCI is often considered less susceptible to ion suppression or enhancement from co-eluting matrix components compared to ESI.[6][7] If you are experiencing significant matrix effects with ESI that cannot be resolved through sample preparation, exploring APCI may be beneficial. One study utilized negative APCI mode for the analysis of chloramphenicol.[8]
Q4: What are the typical precursor and product ions for chloramphenicol in MS/MS analysis?
A4: In negative ionization mode, the precursor ion for chloramphenicol is [M-H]⁻ at m/z 321. The most common and abundant product ions used for quantification and confirmation are m/z 152 and m/z 257.[1][2][3][5] Other reported product ions include m/z 176 and m/z 194.[1][2]
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for Chloramphenicol
-
Question: I am not observing a signal for chloramphenicol, or the sensitivity is very low. What should I check?
-
Answer:
-
Ionization Mode: Ensure you are operating in the negative ionization mode . Chloramphenicol ionizes most efficiently as [M-H]⁻.[1][2]
-
Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For APCI, optimize the corona discharge current and vaporizer temperature.
-
Mobile Phase pH: The pH of the mobile phase can influence ionization efficiency. While chloramphenicol analysis is robust under various conditions, ensure the mobile phase composition is appropriate for negative ion mode (e.g., buffered at a slightly basic pH or containing a small amount of a weak acid like acetic acid to promote deprotonation).
-
Sample Preparation: Inefficient extraction or significant sample loss during cleanup can lead to low signal. Verify the recovery of your sample preparation method.
-
Collision Energy: Optimize the collision energy in your MS/MS method to ensure efficient fragmentation of the m/z 321 precursor ion into the desired product ions (e.g., m/z 152 and 257).[1]
-
Issue 2: High Matrix Effects Leading to Poor Reproducibility
-
Question: My results are not reproducible, and I suspect matrix effects are the cause. How can I mitigate this?
-
Answer:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the mass spectrometer.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up complex sample extracts.[2]
-
Liquid-Liquid Extraction (LLE): This is often a highly efficient method for reducing matrix components.[6]
-
QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is effective for sample preparation in complex matrices like shrimp.[4]
-
-
Use an Internal Standard: A deuterated internal standard, such as chloramphenicol-d5, is highly recommended.[5] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
-
Chromatographic Separation: Ensure your LC method provides adequate separation of chloramphenicol from co-eluting matrix components.
-
Consider APCI: If matrix effects persist with ESI, switching to APCI may provide a more robust response as it is generally less prone to ionization suppression from matrix components.[6][7]
-
Issue 3: Inconsistent Fragmentation Patterns
-
Question: The relative intensities of my product ions are inconsistent between runs. What could be the cause?
-
Answer:
-
Collision Energy Fluctuation: Ensure the collision energy setting on your instrument is stable and reproducible.
-
Purity of the Precursor Ion: In-source fragmentation or co-eluting interferences can affect the purity of the precursor ion entering the collision cell, leading to inconsistent fragmentation. Improve chromatographic separation to isolate the chloramphenicol peak.
-
Source Conditions: In-source fragmentation can be influenced by source parameters. While distinct from collision-induced dissociation (CID) in the collision cell, overly harsh source conditions can lead to fragmentation before MS/MS, impacting the resulting spectra.[1]
-
Experimental Protocols
Detailed Methodology for ESI-LC-MS/MS Analysis of Chloramphenicol in Milk
This protocol is a representative example based on common practices in the field.[9][10]
1. Sample Preparation (Protein Precipitation)
-
To 1 mL of milk sample, add 1.5 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and dilute with water prior to injection.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[2]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute chloramphenicol, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 10 µL.[2]
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: ESI Negative.[2]
-
Capillary Voltage: -3.0 to -4.5 kV.[2]
-
Drying Gas Temperature: 350-400 °C.[2]
-
Nebulizer Pressure: 35-40 psi.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantification: m/z 321 → 152
-
Confirmation: m/z 321 → 257
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of -15 to -25 eV.[2]
Quantitative Data Summary
| Parameter | ESI | APCI | Reference(s) |
| Typical Ionization Mode | Negative | Negative | [2],[8] |
| Precursor Ion (m/z) | 321 [M-H]⁻ | 321 [M-H]⁻ | [2],[8] |
| Common Product Ions (m/z) | 152, 257, 194 | Not specified in detail | [2] |
| Reported LOQ (in matrix) | As low as 0.01 ng/mL (0.2 µg/kg) | Data not readily available | [4] |
| Susceptibility to Matrix Effects | Higher | Lower | [6],[7] |
| Thermal Stability Requirement | Not required | Thermally stable | [11] |
| Polarity Suitability | Polar compounds | Less polar compounds | [11] |
Visualizations
Experimental Workflow for Chloramphenicol Analysis
Decision Logic: Choosing Between ESI and APCI
References
- 1. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. shimadzu.com [shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. lcms.cz [lcms.cz]
- 10. fimek.edu.rs [fimek.edu.rs]
- 11. youtube.com [youtube.com]
Validation & Comparative
Validation of LC-MS/MS for Chloramphenicol Analysis Using a Deuterated Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of chloramphenicol (CAP) is critical due to its potential toxicity and subsequent ban in food-producing animals. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering high sensitivity and specificity. The use of a deuterated internal standard, such as chloramphenicol-d5 (CAP-d5), is a key component of a robust and reliable method, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
This guide provides a comparative overview of validated LC-MS/MS methods for the determination of chloramphenicol utilizing a deuterated internal standard. It details experimental protocols and presents key performance data to aid in the selection and implementation of the most suitable method for your laboratory's needs.
Performance Characteristics of Validated LC-MS/MS Methods
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of chloramphenicol in different matrices. These methods all employ a deuterated internal standard.
Table 1: Method Performance in Milk
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Linearity (Range) | 0.1 - 2.0 µg/kg | 0.05 - 1.0 µg/kg | Not Specified |
| Correlation Coefficient (r²) | > 0.99 | 0.9954 | Not Specified |
| Recovery (%) | 96.5 ± 10.59 | Excellent | 93.3 - 104.6 |
| Repeatability (RSDr %) | 10.6 | Excellent | 2.7 - 9.7 |
| Limit of Quantification (LOQ) | 0.1 µg/kg | Not Specified | Not Specified |
| Decision Limit (CCα) | Not Specified | 0.087 µg/kg | Not Specified |
| Detection Capability (CCβ) | Not Specified | 0.12 µg/kg | Not Specified |
Table 2: Method Performance in Animal Tissues
| Parameter | Chicken Muscle[4][5] | Poultry Meat[6] | Bovine, Equine, Porcine Liver[7] |
| Linearity (r²) | Not Specified | > 0.99 | ≥ 0.999 |
| Recovery (%) | Significantly higher with SIL-IS | 86.4 - 108.1 | 86.4 - 108.1 |
| Precision (Within-day RSD %) | Not Specified | 2.7 - 11 | 2.7 - 11 |
| Precision (Between-day RSD %) | Not Specified | 4.4 - 16.3 | 4.4 - 16.3 |
| Limit of Detection (LOD) | 0.03 µg/kg (with SIL-IS) | Not Specified | 0.0075 mg/kg |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.01 mg/kg |
Table 3: Method Performance in Other Matrices
| Parameter | Honey[8] | Urine[9] | Drinking Water[10] |
| Linearity (r²) | Not Specified | Not Specified | Not Specified |
| Recovery (%) | > 97 | 93.3 - 104.6 | 93.2 - 95.7 |
| Precision (Within-lab CV %) | < 10 | < 6.9 (Interday RSD) | < 8.2 (Interday RSD) |
| Decision Limit (CCα) | 0.08 µg/kg | < 0.1 µg/kg | Not Specified |
| Detection Capability (CCβ) | 0.12 µg/kg | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.002 ng/mL |
Experimental Workflow and Protocols
The general workflow for the LC-MS/MS analysis of chloramphenicol using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for LC-MS/MS analysis of chloramphenicol.
Detailed Experimental Protocols
Below are representative experimental protocols derived from the referenced literature. These should be optimized for specific laboratory conditions and matrices.
1. Sample Preparation (Example for Milk)[1][2]
-
Protein Precipitation: To 1 mL of milk sample, add a known amount of chloramphenicol-d5 internal standard solution. Add 1.5 mL of acetonitrile, vortex for 1 minute, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Alternatively, after adding the internal standard, perform LLE with a suitable organic solvent like ethyl acetate.
-
Solid-Phase Extraction (SPE): The supernatant from protein precipitation or the organic layer from LLE can be further cleaned up using an appropriate SPE cartridge (e.g., C18 or Oasis HLB) to remove interfering matrix components.
-
Evaporation and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with water (often containing a modifier like 0.1% formic acid or acetic acid) and an organic solvent (methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is the preferred method for chloramphenicol analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Chloramphenicol (Quantifier): m/z 321 → 152
-
Chloramphenicol (Qualifier): m/z 321 → 194 or 321 → 257
-
Chloramphenicol-d5 (Internal Standard): m/z 326 → 157
-
-
Comparison with Alternative Methods
While LC-MS/MS is the confirmatory method of choice, other techniques have been used for the analysis of chloramphenicol.
Table 4: Comparison of Analytical Methods for Chloramphenicol
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High sensitivity, high specificity, confirmatory capability. | High initial instrument cost, requires skilled operators. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immunoassay based on antibody-antigen binding. | High throughput, relatively low cost per sample. | Potential for cross-reactivity (false positives), semi-quantitative. |
| Microbiological Assays [11] | Inhibition of bacterial growth. | Low cost, simple to perform. | Low sensitivity, not specific, influenced by other antimicrobials. |
| UV-Visible Spectroscopy [12] | Measurement of light absorption. | Inexpensive, simple instrumentation. | Low sensitivity, low specificity, susceptible to interference. |
Conclusion
The validation of an LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific approach for the quantification of chloramphenicol in various matrices. The use of chloramphenicol-d5 is crucial for compensating for matrix effects and ensuring accurate results, especially at the low concentrations relevant for regulatory compliance. While other analytical methods exist, LC-MS/MS remains the unparalleled choice for confirmatory analysis due to its superior performance characteristics. The data and protocols presented in this guide offer a solid foundation for laboratories aiming to establish or refine their chloramphenicol analysis capabilities.
References
- 1. fimek.edu.rs [fimek.edu.rs]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. waters.com [waters.com]
- 4. Comparison of different calibration approaches for chloramphenicol quantification in chicken muscle by ultra-high pressure liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of different calibration approaches for chloramphenicol quantification in chicken muscle by ultra-high pressure liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based determination of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in poultry meat from the Punjab-Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive validation of a liquid chromatography-tandem mass spectrometry method for the confirmation of chloramphenicol in urine including stability of the glucuronide conjugate and efficiency of deconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of methods available for assay of chloramphenicol in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
A Head-to-Head Comparison: Deuterated vs. ¹³C-Labeled Chloramphenicol Standards in Analytical Quantification
In the precise world of analytical chemistry, particularly in drug development and safety monitoring, the choice of an appropriate internal standard is paramount for accurate quantification. For the broad-spectrum antibiotic chloramphenicol, both deuterated (D-labeled) and carbon-13 (¹³C-labeled) isotopic standards are employed, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal standard for their analytical needs.
Executive Summary: Performance at a Glance
While both deuterated and ¹³C-labeled chloramphenicol standards are effective for isotope dilution mass spectrometry, ¹³C-labeled standards are generally considered superior due to their identical physicochemical properties to the unlabeled analyte.[1] This minimizes the risk of chromatographic separation and isotopic exchange, leading to potentially more accurate and reproducible results.[2][3] However, deuterated standards are more commonly used, likely due to their wider availability and lower cost.[1]
| Parameter | Deuterated Chloramphenicol (CAP-d₅) | ¹³C-Labeled Chloramphenicol | Key Considerations |
| Co-elution with Analyte | May exhibit slight retention time shifts from the native analyte.[2][3] | Co-elutes perfectly with the native analyte.[1] | Co-elution is critical for accurate compensation of matrix effects. |
| Isotopic Stability | Risk of H/D exchange, especially if the label is in an exchangeable position.[2] | Highly stable with no risk of isotopic exchange.[2] | Isotopic instability can lead to quantification errors. |
| Recovery | Apparent recoveries are generally high, often in the range of 92.1% to 107.1%.[4] | Expected to be identical to the native analyte. | A study on PAHs showed deuterated standards had higher stability and recovery during pressurized liquid extraction.[5] |
| Linearity (R²) | Excellent linearity, typically >0.99, is consistently reported.[6] | Expected to be excellent, similar to the deuterated standard. | Both standards perform well in establishing linear calibration curves. |
| Repeatability (RSDr) | Reported to be low, for example, less than 11.0%.[4] | Expected to be comparable to or better than the deuterated standard. | Indicates the precision of the method under the same operating conditions over a short interval of time. |
| Within-Laboratory Reproducibility (RSDwR) | Reported to be below 13.6%.[4] | Expected to be comparable to or better than the deuterated standard. | Measures the precision of the method within a single laboratory over a longer period. |
| Cost & Availability | Generally more readily available and less expensive.[1] | Typically more costly and less commonly available.[1] | Practical considerations for routine analysis. |
Delving into the Details: A Deeper Comparison
Chromatographic Behavior: The primary advantage of ¹³C-labeled standards is their identical chemical structure to the analyte, differing only in neutron count. This ensures they behave identically during chromatographic separation, leading to perfect co-elution.[1] Deuterated standards, due to the slightly different physicochemical properties of deuterium compared to hydrogen, can sometimes exhibit a small shift in retention time.[2][3] This can be problematic if matrix effects vary across the peak elution window, potentially leading to inaccurate quantification.
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are exceptionally stable.[2] Deuterium labels, especially on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen from the solvent, a phenomenon that can compromise the integrity of the standard.[2] For chloramphenicol, the commonly used d₅ standard has deuterium on the phenyl ring and the carbinol carbon, which are generally stable positions.
Matrix Effects: An ideal internal standard should experience the same matrix effects (ion suppression or enhancement) as the analyte. Because ¹³C-labeled standards co-elute perfectly, they are better able to compensate for these effects.[3] While deuterated standards are also effective, any chromatographic separation from the analyte could mean they are not subjected to the exact same matrix interferences at the point of elution.
Experimental Protocols: A Practical Guide
The following is a representative experimental protocol for the determination of chloramphenicol in a biological matrix (e.g., honey, milk, meat) using an isotopically labeled internal standard. This protocol is based on methodologies described for deuterated chloramphenicol and would be directly applicable to a ¹³C-labeled standard, with the necessary adjustments in mass-to-charge ratio (m/z) settings on the mass spectrometer.
1. Sample Preparation and Extraction:
-
Homogenization: A known weight of the sample (e.g., 5 g) is homogenized.
-
Fortification: The sample is spiked with a known concentration of the internal standard (deuterated or ¹³C-labeled chloramphenicol).
-
Extraction: The analyte and internal standard are extracted from the matrix using a suitable organic solvent, such as ethyl acetate or acetonitrile.[4][7] This may be followed by a liquid-liquid partitioning step to remove lipids and other interferences.
-
Clean-up: The extract is often further purified using solid-phase extraction (SPE) to remove remaining matrix components that could interfere with the analysis.[4]
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, typically with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like acetic acid or ammonium acetate, is used to separate chloramphenicol from other components.[4]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native chloramphenicol and the isotopically labeled internal standard. Common transitions for chloramphenicol (m/z 321) are to product ions m/z 152 and 194.[4] For deuterated chloramphenicol (CAP-d₅), the precursor ion is m/z 326. For a hypothetical fully ¹³C-labeled chloramphenicol (C₁₁H₁₂Cl₂N₂O₅), the precursor ion would be at a correspondingly higher m/z.
3. Quantification:
The concentration of chloramphenicol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of chloramphenicol and the internal standard.
Visualizing the Concepts
Mechanism of Action of Chloramphenicol
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[4][8] It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds.[4][8]
Caption: Mechanism of chloramphenicol action on bacterial ribosomes.
General Experimental Workflow for Chloramphenicol Analysis
The following diagram illustrates a typical workflow for the analysis of chloramphenicol in a biological sample using an internal standard.[7]
Caption: Workflow for chloramphenicol analysis with an internal standard.
Logical Relationship for Internal Standard Selection
The choice between a deuterated and a ¹³C-labeled internal standard involves a trade-off between ideal analytical properties and practical considerations like cost and availability.
Caption: Decision factors for choosing an internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
A Guide to Inter-Laboratory Comparison of Chloramphenicol Quantification Methods
This guide provides a comparative overview of common analytical methods for the quantification of chloramphenicol, a broad-spectrum antibiotic whose use in food-producing animals is banned in many countries due to its potential toxic effects on human health.[1][2][3] The accurate and reliable quantification of chloramphenicol residues is therefore crucial for food safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of chloramphenicol in various matrices.
The most common methods for chloramphenicol quantification are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[4] While LC-MS/MS is considered the gold standard for confirmation due to its high sensitivity and selectivity, ELISA is often used as a screening tool.[4][5]
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of the most frequently used methods for chloramphenicol quantification, compiled from various validation and proficiency testing studies.
| Method | Matrix | Limit of Detection (LOD) / Decision Limit (CCα) (µg/kg) | Limit of Quantification (LOQ) / Detection Capability (CCβ) (µg/kg) | Recovery (%) | Precision (RSD %) |
| LC-MS/MS | Poultry Meal | CCα: 0.29 | CCβ: 0.32 | 94 - 100 | < 11 |
| Honey | CCα: 0.08 | CCβ: 0.12 | > 97 | < 10 | |
| Milk | - | LOQ: 0.1 | 96.5 ± 10.59 | 10.6 (Repeatability) | |
| Chicken Muscle | LOD: 0.03 | - | - | - | |
| Various Tissues | CCα: 0.07 | CCβ: 0.12 | - | < 8 (Repeatability), ≤ 9 (Intra-lab reproducibility) | |
| Honey | CCα: 0.10 | CCβ: 0.20 | - | - | |
| UPLC-MS/MS | Honey | - | LOQ: 0.15 | - | - |
| ELISA | Chicken Muscle | - | - | - | - |
| Various | - | CCβ: 0.15 | - | - |
Note: The performance characteristics can vary depending on the specific laboratory, instrumentation, and matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and inter-laboratory comparison. Below is a representative protocol for the quantification of chloramphenicol in food matrices using LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction)
-
Homogenization: Homogenize 5 g of the sample with water or a suitable buffer.[6]
-
Internal Standard: Add a deuterated internal standard (e.g., Chloramphenicol-d5) to the homogenized sample.[7]
-
Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or a mixture of acetonitrile and ethyl acetate.[1][6]
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.[6]
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution and Clean-up: Reconstitute the residue in a suitable solvent and perform a clean-up step using Solid-Phase Extraction (SPE) to remove matrix interferences.[6][7]
-
Final Preparation: Elute the analyte from the SPE cartridge, evaporate the eluent, and reconstitute the final residue in the mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. The mobile phase typically consists of a mixture of water (often with additives like acetic acid or isopropanol) and an organic solvent like acetonitrile or methanol.[8][9]
-
Mass Spectrometry Detection: Operate the mass spectrometer in the negative electrospray ionization (ESI) mode.[7] Monitor for the precursor ion and at least two product ions of chloramphenicol for confirmation and quantification using Multiple Reaction Monitoring (MRM).[9][10]
Mandatory Visualization
The following diagrams illustrate the general workflow for chloramphenicol analysis and a simplified representation of its mechanism of action.
Caption: General workflow for the analysis of chloramphenicol in a laboratory setting.
Caption: Simplified diagram of chloramphenicol's mechanism of action in bacteria.
References
- 1. Validation of a rapid and sensitive routine method for determination of chloramphenicol in honey by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Chloramphenicol stereoisomers need to be distinguished: consequences observed from a proficiency test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fimek.edu.rs [fimek.edu.rs]
- 8. Analytical Method Validation for Quantification of Chloramphenicol Residues in Poultry Meal Using a Liquid Chromatography-Tandem Mass Spectrometry, American Journal of Chemical and Biochemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 9. scispace.com [scispace.com]
- 10. ELISA screening and liquid chromatography-tandem mass spectrometry confirmation of chloramphenicol residues in chicken muscle, and the validation of a confirmatory method by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Chloramphenicol Analysis: A Comparative Guide to Using DL-threo-Chloramphenicol-d5
For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in chloramphenicol (CAP) quantification, the choice of internal standard is paramount. This guide provides a comprehensive comparison, supported by experimental data, demonstrating the superiority of using the stable isotope-labeled internal standard, DL-threo-Chloramphenicol-d5 (CAP-d5), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The use of a suitable internal standard is critical in analytical chemistry to compensate for variations in sample preparation and instrumental analysis. In the sensitive and specific detection of chloramphenicol, a banned antibiotic with stringent regulatory limits in food products, employing an isotope-labeled internal standard like CAP-d5 has become the benchmark for reliable quantification.
Superior Accuracy and Precision with CAP-d5
Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled version of the analyte as an internal standard, is a powerful technique for achieving accurate and precise measurements. CAP-d5 is an ideal internal standard for CAP analysis as it co-elutes with the analyte and exhibits identical chemical and physical behavior during sample extraction, cleanup, and ionization in the mass spectrometer. This co-behavior effectively corrects for matrix effects and variations in instrument response, leading to significantly improved data quality.
In contrast, methods that do not employ an isotope-labeled internal standard, or use a structurally similar but not isotopically labeled compound, are more susceptible to errors introduced by the sample matrix, which can suppress or enhance the analyte signal, leading to inaccurate quantification.
Performance Data: A Clear Advantage
The following table summarizes the performance of analytical methods for chloramphenicol utilizing this compound as an internal standard across various complex matrices. The data, validated according to the rigorous criteria of the European Commission Decision 2002/657/EC, showcases the high recovery, excellent precision (low relative standard deviation), and low detection and quantification limits achievable.
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | LOQ (µg/kg) | Reference |
| Honey | 0.15 | 92 - 104 | 11 | - | 0.15 | [1] |
| Drinking Water | 0.05, 0.5, 5 (ng/mL) | 93.2 - 95.7 | 4.5 - 8.1 | < 8.4 | 0.002 (ng/mL) | [2] |
| Honey, Fish, Prawns | 0.1 - 1.0 | 85.5 - 115.6 | 1.0 - 22.5 | 1.0 - 22.5 | - | [3] |
| Various Animal Tissues | 0.1 - 10.0 | 92.1 - 107.1 | 4.4 - 11.0 | 4.7 - 13.6 | - | [4] |
| Shrimp | 0.10, 0.25, 0.50, 1.0 | 85, 92, 85, 102 | 9.4, 1.6, 3.1, 2.5 | - | 0.3 |
Experimental Workflow and Protocols
The enhanced performance of CAP-d5 is realized through a systematic analytical workflow. The following diagram illustrates a typical experimental process for the analysis of chloramphenicol in a food matrix using LC-MS/MS with CAP-d5 as an internal standard.
Caption: Experimental workflow for chloramphenicol analysis using an internal standard.
Detailed Experimental Protocol (Example for Honey Matrix)
This protocol is a representative example for the determination of chloramphenicol in honey using this compound and UPLC-MS/MS.[1]
1. Materials and Reagents:
-
Chloramphenicol (CAP) analytical standard
-
This compound (CAP-d5) internal standard
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Milli-Q Water
-
Ammonium Acetate
2. Standard Solution Preparation:
-
Prepare individual stock solutions of CAP and CAP-d5 (e.g., 1 mg/mL) in acetonitrile.
-
Prepare working standard solutions by serially diluting the stock solutions to the desired concentrations for the calibration curve.
3. Sample Preparation:
-
Weigh 2 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 2 mL of Milli-Q water (pH 3.3) and vortex for 1 minute.
-
Spike the sample with a known amount of CAP-d5 internal standard solution.
-
Add 10 mL of ethyl acetate and vortex thoroughly.
-
Centrifuge the sample to separate the layers.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm filter into an LC vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of water and acetonitrile.[1]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
5. Quantification and Confirmation:
-
Quantification is based on the ratio of the peak area of the quantifier ion of CAP to the peak area of the internal standard (CAP-d5).
-
Confirmation of CAP presence is achieved by comparing the retention time with that of a standard and ensuring the ion ratio of the qualifier to quantifier transitions falls within the acceptable tolerance limits as defined by regulatory guidelines (e.g., 2002/657/EC).[6]
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of chloramphenicol provides a robust, accurate, and precise method for the quantification of this antibiotic in complex matrices. The experimental data consistently demonstrates superior performance in terms of recovery and precision, meeting the stringent requirements of regulatory bodies. For any laboratory conducting chloramphenicol residue analysis, the adoption of this isotope dilution approach is essential for generating defensible and high-quality data.
References
- 1. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination and confirmation of chloramphenicol in honey, fish and prawns by liquid chromatography-tandem mass spectrometry with minimum sample preparation: validation according to 2002/657/EC Directive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of chloramphenicol and its glucuronide in food products by liquid chromatography-electrospray negative ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
Detecting Chloramphenicol in Shrimp: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals ensuring the safety of food products, the detection of banned antibiotic residues like chloramphenicol (CAP) in shrimp is a critical task. This guide provides a comparative overview of common analytical methods used for this purpose, supported by experimental data on linearity and recovery.
Performance Comparison of Analytical Methods
The choice of analytical method for chloramphenicol detection in shrimp often depends on the required sensitivity, specificity, and throughput. The following table summarizes the performance characteristics of three widely used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | LC-MS/MS | GC-MS with ECD | ELISA |
| Linearity Range | 0.005 - 20 ng/mL[1] | Not explicitly stated, but used for quantification at 5 and 10 ppb levels[2] | 10 - 1280 ng/mL[3] |
| Recovery (%) | 85.5 - 115.6%[4][5] | 69.9 - 86.3%[6] | ~80%[3] |
| Limit of Detection (LOD) | 0.08 ng/g (ppb)[7] | 0.04 ng/g (ppb)[6] | 0.1 µg/kg (ppb)[8] |
| Limit of Quantitation (LOQ) | 0.20 µg/kg (ppb)[1] | 0.1 ng/g (ppb)[6] | Not explicitly stated |
| Specificity | High | Moderate to High | Moderate |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are outlines of typical experimental protocols for each method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it a confirmatory method for chloramphenicol detection.
Sample Preparation and Extraction: [7][9]
-
Homogenize shrimp tissue, often with dry ice.
-
Extract chloramphenicol from the homogenized sample using an organic solvent such as ethyl acetate.
-
Perform a liquid-liquid extraction to remove fats and other interfering substances. This may involve using hexane and a saline solution.[4][5][7]
-
Evaporate the organic solvent to concentrate the extract.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis: [7]
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a mobile phase gradient, typically consisting of acetonitrile and water with additives like ammonium acetate.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM). The precursor ion for chloramphenicol is m/z 321, with product ions such as m/z 152, 194, and 257 being monitored for quantification and confirmation.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the determination of chloramphenicol, often requiring derivatization to improve volatility.
Sample Preparation and Extraction: [2][6]
-
Homogenize shrimp tissue with an internal standard.
-
Extract with ethyl acetate.
-
Defat the extract using hexane.
-
Evaporate the solvent and derivatize the residue to make it suitable for gas chromatography. A common derivatizing agent is a trimethylsilylating agent like Sylon.[2][6]
GC-MS Analysis:
-
Gas Chromatographic Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
-
Detection: An electron capture detector (ECD) is often used for sensitive detection.[2][6]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody interactions.
Sample Preparation and Extraction: [3][8][12]
-
Homogenize the shrimp sample.
-
Extract chloramphenicol using ethyl acetate.
-
The extract may be used directly or after a clean-up step involving a solvent partition.[8]
-
The final extract is then dissolved in a buffer compatible with the ELISA kit.
ELISA Procedure: [8]
-
Add the sample extract, enzyme-labeled chloramphenicol, and specific antibodies to microplate wells pre-coated with secondary antibodies.
-
During incubation, free chloramphenicol in the sample competes with the enzyme-labeled chloramphenicol for antibody binding sites.
-
After washing, a substrate is added, and the color development is measured. The intensity of the color is inversely proportional to the concentration of chloramphenicol in the sample.
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between the key performance indicators, the following diagrams are provided.
References
- 1. shimadzu.com [shimadzu.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Determination of chloramphenicol residue in fish and shrimp tissues by gas chromatography with a microcell electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. hdb.ugent.be [hdb.ugent.be]
- 9. Laboratory Information Bulletin (LIB) 4290: Chloramphenicol in Shrimp | FDA [fda.gov]
- 10. Determination of chloramphenicol in shrimp by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. food.r-biopharm.com [food.r-biopharm.com]
A Guide to Method Validation: Comparing Commission Decision 2002/657/EC with Alternative Approaches
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a cornerstone of reliable and reproducible results. In the European Union, Commission Decision 2002/657/EC has long provided a framework for the performance of analytical methods and the interpretation of results, particularly for the monitoring of residues in live animals and animal products.[1][2][3] This guide offers a detailed comparison of the validation parameters set forth in this decision with other relevant guidelines, supported by experimental data and protocols.
While Commission Decision 2002/657/EC has been a pivotal document, it is important to note that it has been officially repealed by Commission Implementing Regulation (EU) 2021/808.[4] However, transitional provisions allow for methods validated before the new regulation's entry into force to continue adhering to the requirements of 2002/657/EC for a specific period.[4] This guide, therefore, remains a valuable resource for understanding the principles that have shaped and continue to influence method validation in this sector.
Core Principles of Method Validation under 2002/657/EC
Commission Decision 2002/657/EC takes a criteria-based approach, moving away from the concept of routine and reference methods.[1][3] It establishes performance criteria and procedures for both screening and confirmatory methods to ensure the quality and comparability of analytical results from official control laboratories.[2] A key aspect of this decision is the establishment of "Minimum Required Performance Limits" (MRPLs) for substances that do not have a permitted limit.[2][3]
Quantitative Performance Characteristics
The decision outlines several key performance characteristics that must be determined during method validation. The following table summarizes these quantitative parameters and their typical acceptance criteria.
| Performance Characteristic | Description | Acceptance Criteria (Typical) |
| Trueness / Recovery | The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. Often expressed as recovery. | For veterinary drug residues, recoveries in the range of 70-110% are often considered acceptable, depending on the concentration level. |
| Precision (Repeatability & Intra-laboratory Reproducibility) | The closeness of agreement between independent test results obtained under stipulated conditions. Repeatability refers to short-term precision under the same operating conditions, while intra-laboratory reproducibility assesses precision over a longer period within the same laboratory. | The coefficient of variation (CV) should be within the value calculated by the Horwitz equation. For repeatability, it is typically 2/3 of the intra-laboratory reproducibility CV. |
| Decision Limit (CCα) | The limit at and above which it can be concluded with a statistical certainty (1-α) that a sample is non-compliant.[3] For substances with no permitted limit, it's the lowest concentration at which a method can discriminate that the analyte is present.[1] | For substances in Group A of Annex I to Directive 96/23/EC, the α error must be ≤ 1%. For all other substances, the α error is ≤ 5%.[1] |
| Detection Capability (CCβ) | The smallest content of the substance that may be detected, identified, and/or quantified in a sample with a statistical certainty (1-β).[3] | The β error is typically ≤ 5%.[5] The method should be able to detect the target analyte in 95% of the cases at CCβ.[5][6] |
| Specificity / Selectivity | The ability of a method to distinguish between the analyte being measured and other substances which might be present in the sample.[7] | No interfering peaks should be observed at the retention time of the analyte in the analysis of blank samples. |
| Ruggedness | The susceptibility of an analytical method to changes in experimental conditions.[2] | The method's performance should not be significantly affected by minor, deliberate variations in method parameters. |
Comparison with Other Guidelines: 2002/657/EC vs. ICH Q2(R1)
While Commission Decision 2002/657/EC is specific to residues in food of animal origin, the International Council for Harmonisation (ICH) Q2(R1) guideline is a globally recognized standard for the validation of analytical procedures in the pharmaceutical industry.[7][8] The table below highlights some key differences in their approaches.
| Parameter | Commission Decision 2002/657/EC | ICH Q2(R1) |
| Focus | Ensuring the safety of food of animal origin by monitoring residues. | Ensuring the quality of pharmaceutical products. |
| Key Concepts | Introduces Decision Limit (CCα) and Detection Capability (CCβ) for interpreting compliance. | Focuses on Limit of Detection (LOD) and Limit of Quantitation (LOQ). |
| Precision | Specifies repeatability and intra-laboratory reproducibility. | Defines repeatability, intermediate precision, and reproducibility (inter-laboratory).[8] |
| Accuracy | Often expressed as "trueness" and measured by recovery.[7] | Accuracy is a measure of the closeness of the test results to the true value.[8] |
| Application | Mandatory for official control laboratories in the EU for residue analysis.[7] | A harmonized guideline for registration of pharmaceuticals in Europe, Japan, and the US.[7] |
Experimental Protocol for Method Validation according to 2002/657/EC
The following is a generalized protocol for the in-house validation of a quantitative confirmatory method.
1. Definition of the Validation Scope:
- Analyte(s): Clearly define the substance(s) to be detected.
- Matrix/Matrices: Specify the sample material (e.g., muscle tissue, milk, eggs).
- Level of Interest: Define the concentration range relevant for the analysis, often centered around the Maximum Residue Limit (MRL) or Minimum Required Performance Limit (MRPL).
2. Preparation of Materials:
- Blank Material: Obtain a sufficient quantity of the matrix known to be free of the analyte(s). A minimum of 20 different sources is recommended to assess matrix variability.
- Fortified Samples: Prepare spiked samples by adding a known amount of the analyte to the blank matrix at various concentration levels (e.g., 0.5x, 1x, and 1.5x the level of interest).
3. Determination of Performance Characteristics:
4. Ruggedness Study:
- Identify critical parameters of the method (e.g., pH of extraction buffer, temperature of incubation).
- Introduce small, deliberate variations to these parameters and assess their impact on the results.
5. Documentation:
- Compile all experimental data, calculations, and conclusions in a comprehensive validation report.
Visualizing the Validation Workflow and Key Concepts
The following diagrams illustrate the logical flow of the method validation process and the relationship between CCα and CCβ.
Caption: Workflow for method validation under Commission Decision 2002/657/EC.
Caption: Relationship between Decision Limit (CCα) and Detection Capability (CCβ).
Conclusion
Commission Decision 2002/657/EC has provided a robust and specific framework for the validation of analytical methods for residue control in the European Union. Its detailed requirements for performance characteristics, particularly the concepts of CCα and CCβ, have ensured a high level of consumer protection. While newer regulations are now in place, the principles and methodologies established by this decision remain highly relevant for analytical scientists. Understanding these principles is crucial for developing and validating methods that are not only scientifically sound but also fit for their regulatory purpose. Researchers and drug development professionals can leverage the structured approach of this decision to ensure the quality and reliability of their analytical data.
References
- 1. Decision - 2002/657 - EN - EUR-Lex [eur-lex.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. legislation.gov.uk [legislation.gov.uk]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. Calculation of the decision limit (CCalpha) and the detection capability (CCbeta) for banned substances: the imperfect marriage between the quantitative and the qualitative criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. pharmtech.com [pharmtech.com]
Evaluating the Robustness of Quantitative Chloramphenicol Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification of chloramphenicol in various matrices. This guide provides a comprehensive comparison of commonly employed quantitative assays for chloramphenicol, focusing on their performance, robustness, and experimental protocols.
Chloramphenicol is a broad-spectrum antibiotic whose use in food-producing animals is banned in many countries due to its potential adverse effects on human health. Consequently, sensitive and robust analytical methods are required to monitor its presence in food products and biological samples. The choice of assay depends on factors such as the required sensitivity, sample matrix, throughput, and available instrumentation. This guide evaluates and compares two of the most prevalent techniques: Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a confirmatory method.
Performance Comparison of Chloramphenicol Assays
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Key performance indicators for robustness include the limit of detection (LOD), limit of quantification (LOQ), recovery rates, and precision (expressed as the coefficient of variation, %CV).
| Assay Method | Sample Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (%CV) | Reference |
| ELISA | Milk | - | 0.075 | 75 ± 25 | < 15 | [1] |
| Honey | - | 0.15 | 92 - 104 | 11 | ||
| Muscle | - | 0.1 | 80 - 120 | < 15 | ||
| Eggs | - | 0.05 | - | - | [2] | |
| LC-MS/MS | Milk | 0.03 | 0.1 | 96.5 ± 10.59 | 10.6 | [3] |
| Honey | 0.1 | 0.15 | 92 - 104 | 11 | [4] | |
| Poultry Meal | 0.29 (CCα) | 0.32 (CCβ) | 94 - 100 | < 11 | ||
| Meat | - | 0.01 | 85 - 120 | < 5 | [5] | |
| Various Foods | - | 0.1 - 0.15 | 92.1 - 107.1 | 4.4 - 11.0 | [6] |
Note: LOD and LOQ values can vary depending on the specific kit, instrument, and matrix effects. CCα (decision limit) and CCβ (detection capability) are often reported for confirmatory methods like LC-MS/MS according to Commission Decision 2002/657/EC.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and robustness of any quantitative assay. Below are representative protocols for ELISA and LC-MS/MS methods for chloramphenicol analysis.
Competitive ELISA Protocol for Milk Samples
This protocol is a generalized procedure based on commercially available competitive ELISA kits.
-
Sample Preparation:
-
Centrifuge milk samples at 4,000 x g for 10 minutes at 15°C to separate the fat layer.[1]
-
Carefully collect the skimmed milk for analysis.
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature (20-25°C).
-
Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the enzyme-conjugated chloramphenicol to each well.
-
Gently shake the plate for 1 minute to ensure thorough mixing.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15 minutes in the dark.
-
Stop the reaction by adding 100 µL of the stop solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
-
Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of chloramphenicol in the samples by interpolating their absorbance values on the standard curve.
-
LC-MS/MS Protocol for Meat Samples
This protocol outlines a general procedure for the confirmatory analysis of chloramphenicol in meat.
-
Sample Preparation:
-
Homogenize 2.0 g of the meat sample.
-
Add 6 mL of ethyl acetate, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in 1 mL of a hexane and carbon tetrachloride mixture (1:1 v/v) and 1 mL of the mobile phase.[5]
-
Filter the solution through a 0.22 µm filter before injection.[5]
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.[5]
-
Flow Rate: Typically around 0.4 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Mass Spectrometry: Operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor for the precursor ion (m/z 321) and at least two product ions (e.g., m/z 152 and 194).[6]
-
-
Data Analysis:
-
Quantify the chloramphenicol concentration using a calibration curve prepared with matrix-matched standards.
-
Confirm the identity of chloramphenicol based on the retention time and the ratio of the monitored product ions.
-
Visualizing the Methodologies
To further elucidate the principles and workflows of these assays, the following diagrams are provided.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. file.elabscience.com [file.elabscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an Analytical Methodology for the Determination of Chloramphenicol Residues in Honey using UPLC-MS/MS : Oriental Journal of Chemistry [orientjchem.org]
- 5. sciex.com [sciex.com]
- 6. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Solid-Phase Extraction Cartridges for Chloramphenicol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Solid-Phase Extraction (SPE) cartridges for the analysis of chloramphenicol in different matrices. The selection of an appropriate SPE cartridge is critical for achieving high recovery, minimizing matrix effects, and ensuring sensitive and reliable quantification of this broad-spectrum antibiotic. This document summarizes performance data from various studies, details experimental protocols, and provides a visual representation of the typical SPE workflow.
Performance Data of Different SPE Cartridges
The following table summarizes the performance of several common SPE cartridges for chloramphenicol extraction, including recovery rates, relative standard deviation (RSD), and limits of quantification (LOQ) or detection (LOD). These parameters are crucial for evaluating the effectiveness and reliability of each cartridge type for specific applications.
| SPE Cartridge Type | Sorbent Type | Matrix | Recovery (%) | RSD (%) | LOQ/LOD | Citation |
| AFFINIMIP® SPE | Molecularly Imprinted Polymer | Honey | > 90% | - | 0.3 µg/kg (LOQ) | [1] |
| Agilent Bond Elut Plexa PCX | Polymeric Cation Exchanger | Royal Jelly, Honey | - | - | - | [2] |
| Agilent SampliQ™ OPT | - | Honey | - | - | - | [3] |
| CHROMABOND® HR-X / HLB | Hydrophilic-Lipophilic Balanced Polymer | Honey | 86.8 ± 4.4 | < 5 | - | [3][4] |
| Copure® C18 | Octadecyl Silica | Beef, Chicken, Fish, Shrimp | - | - | - | [5] |
| Macherey-Nagel CHROMABOND® HR-X | - | Honey | - | - | - | [3] |
| Oasis™ HLB | Hydrophilic-Lipophilic Balanced Polymer | Honey | - | - | - | [3] |
| Oasis™ MCX | Mixed-Mode Cation Exchange | - | - | - | - | [6] |
| Oasis PRiME HLB | Hydrophilic-Lipophilic Balanced Polymer | Plasma | 87.4% | - | 1.25 ng/mL (LOD) | [7] |
| Sep-pak C18 | Octadecyl Silica | Various | 92.1% - 107.1% | 4.4% - 11.0% | - | [6] |
| XAD-16 Resin | Macroporous Resin | Surface Water, Sewage | 96% - 108% | < 6.8% | - | [8] |
| Immunoaffinity Chromatography (IAC) | Antibody-based | Water, Skimmed Milk, Urine, Honey | 88% - 124% | - | 0.1 µg/L (LOQ) | [9] |
| Molecular Imprinted Polymers (MIP) | Polymer | Water, Skimmed Milk, Urine | 91% - 124% | - | 0.1 µg/L (LOQ) | [9] |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results and adapting them to different laboratory settings. Below are the experimental protocols for some of the cited SPE cartridges.
AFFINIMIP® SPE Chloramphenicol Protocol (Honey Matrix)[1]
-
Sample Preparation: Dissolve 10g of honey in 10mL of deionized water. Mix under magnetic stirring for 10 minutes.
-
Conditioning: Condition the AFFINIMIP® SPE cartridge with 1 mL of ultrapure water, followed by 1 mL of (0.5% Acetic Acid in water)/Acetonitrile (95/5, v/v).
-
Loading: Load 1 mL of the prepared honey solution onto the cartridge at a rate of 1-2 drops per second.
-
Washing: Wash the cartridge with 2 mL of 1% NH3 in water.
-
Drying: Dry the cartridge for a few seconds under vacuum.
-
Elution: Elute the chloramphenicol with 2 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
CHROMABOND® HLB Protocol (Honey Matrix)[4]
-
Sample Preparation: To 5 g of honey, add 1 mL of an internal standard solution (5 ng/mL chloramphenicol-d5). Shake vigorously for 30 seconds. Add 15 mL of ethyl acetate and shake again for 30 seconds. Centrifuge at 3000 rpm for 10 minutes. Transfer 12 mL of the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 40 °C. Reconstitute the residue in 10 mL of water.
-
Conditioning: Condition the CHROMABOND® HLB cartridge (3 mL, 200 mg) with 3 mL of methanol.
-
Loading: Load 9 mL of the reconstituted sample at a flow rate of 3 mL/min.
-
Washing: Wash the cartridge with 10 mL of ultrapure water at a flow rate of 3 mL/min.
-
Drying: Dry the cartridge for 5 minutes under vacuum.
-
Elution: Elute the chloramphenicol with 5 mL of ethyl acetate/methanol (80:20, v/v).
Agilent Bond Elut Plexa PCX Protocol (Royal Jelly/Honey Matrix)[2]
-
Sample Preparation (Royal Jelly): Weigh 2 g of royal jelly, add 0.25 g of trypsin and 2 mL of water. Shake for 2 hours at 40 °C in the dark. Add 8 mL of acetonitrile with 2% ammonium hydroxide, vortex for 1 minute, and centrifuge. Dry the supernatant with N2 at 40 °C until only water remains. Adjust the volume to 5 mL with pure water.
-
Sample Preparation (Honey): Mix 5 g of honey with 20 mL of pure water, vortex, and centrifuge. The supernatant is ready for cleanup.
-
Conditioning & Equilibration: Condition and equilibrate the Bond Elut Plexa PCX cartridge with methanol and water.
-
Loading: Load the prepared sample at a rate of >3 seconds/drop.
-
Washing: Wash the cartridge with 4 mL of warm water three times.
-
Drying: Dry the cartridge for 1 minute under vacuum.
-
Elution: Elute with 4 mL of methanol with 8% ammonium hydroxide twice.
-
Post-Elution: Dry the eluent under N2 and reconstitute with 1 mL of 10% ACN/90% water.
C18 SPE Protocol (Chicken Matrix)[10]
-
Sample Preparation: Homogenize 3 g of minced chicken tissue with 4 mL of PBS. Add 1 mL of sodium chloride solution and mix. Add 4 mL of acetonitrile, vortex, and sonicate for 10 minutes. Centrifuge and transfer the supernatant to a new tube. Add 10 mL of water and 10 mL of hexane, and shake gently. Discard the upper hexane layer. Add 8 mL of ethyl acetate, mix, and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness at 65 °C under nitrogen. Reconstitute the residue in 5 mL of water.
-
SPE Cleanup: Carry out the SPE using a C18 cartridge (details on conditioning, washing, and elution not fully specified in the abstract).
-
Post-Elution: Evaporate the eluant at 65 °C under a stream of nitrogen and reconstitute the sample residue in 100 µL of 50% methanol for analysis.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the solid-phase extraction of chloramphenicol from a sample matrix prior to analytical determination.
Caption: Generalized workflow for chloramphenicol analysis using SPE.
References
- 1. affinisep.com [affinisep.com]
- 2. agilent.com [agilent.com]
- 3. gilsoncn.com [gilsoncn.com]
- 4. lcms.cz [lcms.cz]
- 5. biocomma.blog [biocomma.blog]
- 6. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-site solid phase extraction and HPLC determination of chloramphenicol in surface water and sewage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Highly selective solid-phase extraction sorbents for chloramphenicol determination in food and urine by ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DL-threo-Chloramphenicol-d5: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel handling DL-threo-Chloramphenicol-d5 must adhere to strict disposal protocols due to its classification as a potential carcinogen.[1][2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory staff and the protection of the environment.
This compound, a deuterated form of chloramphenicol, is categorized as a Carcinogen (Category 1B, H350) and requires special handling and disposal as hazardous waste.[1][2] It is imperative that this substance is not disposed of through standard laboratory waste streams, down the drain, or in regular trash.[3][4]
Key Disposal Information
| Parameter | Guideline |
| Chemical Classification | Carcinogenicity (Category 1B)[1][2] |
| Primary Disposal Method | Chemical incineration[1] |
| Recommended Procedure | Dissolve or mix with a combustible solvent and burn in an incinerator with an afterburner and scrubber[1] |
| Prohibited Disposal | Do not dispose of in sewerage systems or with household trash[3][4] |
| Contaminated Materials | Dispose of as unused product[1] |
Operational Disposal Plan: Step-by-Step Protocol
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Gloves: Nitrile or chloroprene gloves are recommended. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5]
-
Eye Protection: ANSI-approved safety glasses or goggles.[5]
-
Lab Coat: A buttoned, appropriately sized lab coat must be worn.[5]
-
Respiratory Protection: Use a type P3 (EN 143) respirator cartridge or equivalent.
2. Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused product, contaminated disposables (e.g., pipette tips, vials), and cleaning materials, must be collected as hazardous waste.[5]
-
Use designated, clearly labeled, and sealed containers for collection.[6]
3. Preparation for Disposal:
-
For disposal, the material should be dissolved or mixed with a combustible solvent.[1] This should be done in a certified ducted fume hood.[5]
4. Final Disposal:
-
The prepared hazardous waste must be disposed of through a licensed professional waste disposal service.[1]
-
The required method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
5. Decontamination:
-
All equipment and work surfaces should be decontaminated using soap and water.[5]
-
Dispose of all decontamination materials as hazardous waste.[5]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. D-threo-2,2-Dichloro-N-[beta-hydroxy-alpha-(hydroxymethyl)-beta-(4-nitrophenyl-2,3,5,6-4)ethyl-beta-d]acetamide | C11H12Cl2N2O5 | CID 117064930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. boards.straightdope.com [boards.straightdope.com]
- 4. carlroth.com [carlroth.com]
- 5. research.uga.edu [research.uga.edu]
- 6. ethz.ch [ethz.ch]
Personal protective equipment for handling DL-threo-Chloramphenicol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of DL-threo-Chloramphenicol-d5, a deuterated analog of chloramphenicol. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance. This compound is classified as a potential carcinogen, necessitating stringent handling protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health concern is its potential carcinogenicity.[1][2][3][4] The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement | Signal Word | GHS Pictogram |
| Carcinogenicity | 1B | H350: May cause cancer | Danger | Health Hazard |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE | Standard/Specification |
| Respiratory Protection | N95 (US) or P3 (EU) respirator cartridge | NIOSH (US) or EN 143 (EU) |
| Hand Protection | Nitrile or chloroprene gloves (double gloving recommended) | Inspect gloves for integrity before use |
| Eye Protection | Safety glasses with side-shields or goggles | ANSI-approved or EN 166 (EU) |
| Body Protection | Disposable, long-sleeved gown that closes in the back; coveralls ("bunny suit") for extensive handling | Gown cuffs should be tight-fitting |
Engineering and Administrative Controls
To minimize exposure, a combination of engineering and administrative controls must be implemented.
-
Engineering Controls:
-
Primary Containment: All handling of powdered this compound should occur within a certified chemical fume hood or a barrier isolator (glove box).[5] This is the most critical engineering control to prevent inhalation of the powdered compound.
-
Ventilation: The laboratory must have adequate general ventilation.[1]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[5]
-
-
Administrative Controls:
-
Restricted Access: Access to areas where this compound is handled should be restricted to trained and authorized personnel.[6]
-
Training: All personnel must receive specific training on the hazards of this compound and the procedures for safe handling and emergency response.[1]
-
Hygiene Practices: Wash hands thoroughly before breaks and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.
-
Standard Operating Procedure for Handling
The following workflow outlines the key steps for safely handling this compound.
Spill and Emergency Procedures
-
Spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection.
-
For a powder spill, gently cover with an absorbent material to avoid creating dust.
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.[5]
-
Report the incident to the appropriate safety officer.
-
-
In case of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Drink one or two glasses of water.[5] Seek immediate medical attention.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
This includes unused compound, contaminated PPE (gloves, gowns, etc.), and any labware that cannot be decontaminated.
-
Collect all solid waste in a clearly labeled, sealed container designated for carcinogenic waste.
-
Disposal should be carried out through a licensed chemical waste disposal service, typically involving incineration in an approved facility equipped with an afterburner and scrubber.[1][7]
-
-
Liquid Waste:
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. D-threo-2,2-Dichloro-N-[beta-hydroxy-alpha-(hydroxymethyl)-beta-(4-nitrophenyl-2,3,5,6-4)ethyl-beta-d]acetamide | C11H12Cl2N2O5 | CID 117064930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.uga.edu [research.uga.edu]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. bitesizebio.com [bitesizebio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
